molecular formula C6H8N2OS B086009 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1005-28-3

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B086009
CAS No.: 1005-28-3
M. Wt: 156.21 g/mol
InChI Key: ZOPJEHPVWLTDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPJEHPVWLTDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511361
Record name 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-28-3
Record name 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development, particularly within the pharmaceutical and life sciences sectors. We will delve into its core properties, safety protocols, and strategic applications, providing field-proven insights for scientists and drug development professionals.

Core Compound Identification and Characterization

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in a variety of approved drugs and biologically active agents[1]. The presence of the electron-donating dimethylamino group at the 2-position and the reactive aldehyde group at the 5-position makes this compound a versatile intermediate for synthesizing more complex molecular architectures.

PropertyDataSource(s)
CAS Number 1005-28-3[2][3][4][5]
Molecular Formula C₆H₈N₂OS[2][3][4][6]
Molecular Weight 156.21 g/mol [3][4][5][6]
IUPAC Name This compound[3][4]
Synonyms 2-Dimethylamino-thiazole-5-carbaldehyde, 2-(Dimethylamino)thiazole-5-carboxaldehyde[2][3][7]
Appearance Yellow to brown solid[4][6]
Melting Point 75°C to 77°C[3]
Purity Typically ≥96%[3][5]
SMILES CN(C)C1=NC=C(S1)C=O[3][6]
InChI Key ZOPJEHPVWLTDJW-UHFFFAOYSA-N[3][4][6]

Health, Safety, and Handling Protocols

This compound must be handled with appropriate precautions in a laboratory setting. It is classified as an irritant and is harmful if swallowed[3][8]. Adherence to standard safety protocols is mandatory.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[3][8] P302+P352: IF ON SKIN: Wash with plenty of water.[3][8]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile)[8][9].

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area[8][9].

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

Scientific and Industrial Applications

As a "useful research chemical" and "heterocyclic building block," the primary value of this compound lies in its utility as a starting material or intermediate in organic synthesis[2][7]. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

  • Reductive amination to form secondary and tertiary amines.

  • Wittig reactions to generate alkenes.

  • Condensation reactions (e.g., Knoevenagel, Aldol) to form larger, more complex scaffolds.

The thiazole core is a privileged scaffold in drug discovery, known to be a component in compounds with anticonvulsant, antitumor, and antimicrobial activities[1]. This makes the title compound a molecule of significant interest for medicinal chemists aiming to synthesize novel therapeutic agents. Its structure allows for the exploration of structure-activity relationships (SAR) by modifying the aldehyde group to introduce diverse functionalities.

Experimental Workflow: Synthesis of a Thiazole-Based Chalcone Analogue

To illustrate the synthetic utility of this compound, we present a representative protocol for a base-catalyzed Knoevenagel-type condensation. This reaction is fundamental in drug development for linking aromatic systems and creating conjugated structures often found in active pharmaceutical ingredients.

Objective: To synthesize a chalcone-like derivative by reacting the title compound with an active methylene compound, such as malononitrile, as a proof-of-concept for C-C bond formation.

Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Characterization A Weigh 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde (1 eq) E Dissolve Aldehyde & Malononitrile in Ethanol in a round-bottom flask A->E B Weigh Malononitrile (1.1 eq) B->E C Prepare Ethanol (Solvent) C->E D Prepare Piperidine (Catalyst) F Add Piperidine (catalytic amount) to the stirred solution D->F E->F G Heat the mixture to reflux (e.g., 80°C) for 2-4 hours F->G H Monitor reaction progress via TLC G->H I Cool reaction to room temperature, then cool in an ice bath H->I Upon Completion J Collect precipitated solid by vacuum filtration I->J K Wash the solid with cold ethanol J->K L Purify by recrystallization or column chromatography if needed K->L M Dry the final product under vacuum L->M Pure Product N Characterize by NMR, IR, and Mass Spectrometry M->N

Caption: Knoevenagel condensation workflow.

Step-by-Step Protocol
  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.56 g, 10 mmol).

    • Add malononitrile (0.73 g, 11 mmol, 1.1 equivalents).

    • Add 20 mL of absolute ethanol as the solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature until most solids dissolve.

    • Add 2-3 drops of piperidine using a Pasteur pipette. The addition of a base is critical to deprotonate the active methylene compound, initiating the condensation.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

    • Maintain reflux for 2-4 hours. The progress should be monitored every hour by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Work-Up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Cool the flask further in an ice-water bath for 30 minutes to maximize the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Purification and Analysis:

    • Dry the collected solid under vacuum.

    • Assess the purity of the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by flash column chromatography.

    • Confirm the structure and identity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

This self-validating protocol includes a monitoring step (TLC) and concludes with rigorous characterization to ensure the identity and purity of the synthesized compound, reflecting the principles of trustworthiness and scientific integrity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry. The thiazole nucleus is a cornerstone in the development of numerous pharmaceuticals, owing to its presence in a wide array of biologically active molecules, including vitamin B1 (thiamine) and various approved drugs.[1][2] Derivatives of 2-aminothiazole, to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3] The presence of both a reactive carbaldehyde group and an electron-donating dimethylamino group on the thiazole core makes this molecule a valuable building block in synthetic organic chemistry and a point of interest for drug discovery programs.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the aim is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip researchers with robust, self-validating experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule for their work.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These identifiers and properties are crucial for sample handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 1005-28-3[6]
Molecular Formula C₆H₈N₂OS[7]
Molecular Weight 156.21 g/mol [7]
Appearance Yellow to brown solid[6]
Melting Point 72°C to 78°C[6]
Boiling Point 253.5°C at 760 mmHg (Predicted)-
Purity Typically ≥97% (as specified by commercial suppliers)[8]
SMILES CN(C)c1ncc(C=O)s1[7]
InChI Key ZOPJEHPVWLTDJW-UHFFFAOYSA-N[7]

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and reaction conditions. The structure of this compound, with a polar aldehyde, a basic dimethylamino group, and the heterocyclic thiazole ring, suggests a degree of polarity. However, the overall solubility in various solvents must be determined empirically.

Predicted Solubility

Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in water is expected to be limited but may increase in acidic aqueous solutions due to the protonation of the basic nitrogen atoms. Solubility in nonpolar solvents like hexane is predicted to be low.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, a systematic approach to solubility determination is essential. The following protocol is designed as a self-validating system for characterizing the solubility of the title compound.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer

  • Set of 4 mL glass vials with screw caps

  • Pipettes and tips

  • Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl sulfoxide (DMSO), Hexane

Procedure:

  • Preparation of Stock Vials: Accurately weigh 10 mg of the compound into seven separate, labeled glass vials.

  • Solvent Addition: To the first vial, add the first solvent (e.g., deionized water) in incremental aliquots of 100 µL.

  • Mixing and Observation: After each addition, cap the vial and vortex for 60 seconds. Visually inspect the solution against a dark background for any undissolved solid particles.

  • Endpoint Determination: Continue adding solvent aliquots until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

  • Repeat for all Solvents: Repeat steps 2-5 for each of the selected solvents.

  • Classification: Classify the solubility based on the calculated values (e.g., >100 mg/mL: Very Soluble; 10-100 mg/mL: Soluble; 1-10 mg/mL: Sparingly Soluble; <1 mg/mL: Insoluble).

G Workflow for Solubility Determination start Start: Weigh 10 mg of Compound into Vial add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe dissolved Solid Completely Dissolved? observe->dissolved dissolved->add_solvent No record_vol Record Total Volume of Solvent dissolved->record_vol Yes calculate Calculate Solubility (mg/mL) record_vol->calculate end End calculate->end

Caption: A flowchart of the experimental workflow for determining solubility.

Acid-Base Properties (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, membrane permeability, and receptor-binding interactions. This compound has two potential basic centers: the nitrogen of the dimethylamino group and the nitrogen atom in the thiazole ring. The dimethylamino group is expected to be the more basic site.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds.[9]

Objective: To determine the pKa value(s) of this compound.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol, if needed for solubility)

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a water/co-solvent mixture can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent system.

  • Initial pH Adjustment: If titrating with acid, the initial solution may be adjusted to a basic pH (e.g., pH 11) with a small amount of NaOH.

  • Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M HCl solution.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined from the titration curve or by calculating the first derivative of the curve, where the peak indicates the equivalence point.

G Workflow for pKa Determination start Start: Dissolve Compound in Solvent setup Set up Titration Vessel with pH Electrode and Stirrer start->setup titrate Add Increments of Standardized Titrant (HCl) setup->titrate record_ph Record Stabilized pH Reading titrate->record_ph continue_check Continue Titration Past Equivalence Point? record_ph->continue_check continue_check->titrate No plot_data Plot pH vs. Titrant Volume continue_check->plot_data Yes analyze Determine Equivalence Point and Half-Equivalence Point plot_data->analyze pka_value pKa = pH at Half-Equivalence Point analyze->pka_value end End pka_value->end

Caption: A flowchart outlining the process of pKa determination by potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical entity.

Mass Spectrometry (MS)

Mass spectral data for this compound is available in the mzCloud database, which shows spectral information obtained by Electrospray Ionization (ESI).[10]

  • Expected Ionization: In positive ion mode ESI-MS, the compound is expected to be readily protonated at one of the nitrogen atoms, yielding a prominent [M+H]⁺ ion at m/z 157.04.

  • Predicted Fragmentation: The fragmentation pattern would likely involve the loss of neutral molecules such as CO from the aldehyde group, or fragmentation of the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases do not currently contain the NMR spectra for this compound, a predicted analysis based on its structure provides valuable insight.

  • ¹H NMR (Predicted, in CDCl₃, 400 MHz):

    • ~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).

    • ~7.9 ppm (singlet, 1H): Thiazole ring proton at C4.

    • ~3.2 ppm (singlet, 6H): Two equivalent methyl groups of the dimethylamino moiety (-N(CH₃)₂).

  • ¹³C NMR (Predicted, in CDCl₃, 100 MHz):

    • ~185 ppm: Aldehyde carbonyl carbon (C=O).

    • ~170 ppm: Thiazole ring carbon at C2, attached to the dimethylamino group.

    • ~145 ppm: Thiazole ring carbon at C5, attached to the aldehyde.

    • ~130 ppm: Thiazole ring carbon at C4.

    • ~40 ppm: Methyl carbons of the dimethylamino group.

Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Objective: To prepare a homogeneous, particle-free solution of the compound for NMR analysis.

Materials:

  • NMR tube (5 mm, high precision) and cap

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette and bulb

  • Small piece of cotton or glass wool

  • Small vial

Procedure:

  • Weighing: Weigh 5-10 mg of the compound into a small, clean vial.

  • Dissolving: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to dissolve the compound completely.

  • Filtering: Place a small plug of cotton or glass wool into the neck of a Pasteur pipette.

  • Transferring: Using the pipette, filter the solution from the vial directly into the NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Expected Absorption Bands:

    • ~1680-1660 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde.

    • ~1600-1500 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.

    • ~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton (often appears as a pair of weak bands).

    • ~1350-1250 cm⁻¹: C-N stretching of the dimethylamino group.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the aldehyde, the electron-rich 2-(dimethylamino)thiazole ring system.

  • Aldehyde Group: The carbaldehyde group is a primary site for nucleophilic attack, making it a versatile handle for synthetic transformations. It can undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to form Schiff bases.[11]

  • Thiazole Ring: The 2-dimethylamino group is a strong electron-donating group, which activates the thiazole ring towards electrophilic substitution.

  • Stability: 2-Aminothiazole derivatives have been reported to show instability in DMSO solutions, which can lead to dimerization or degradation. Therefore, care should be taken when preparing stock solutions for biological screening. The stability of the compound should be assessed under various conditions, especially if it is being developed as a drug candidate.

General Protocol for Chemical Stability Assessment

This protocol provides a framework for evaluating the stability of the compound under stressed conditions, following general principles from ICH guidelines.

Objective: To assess the stability of the compound under conditions of heat, light, and varying pH.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C) and a control at 4°C.

    • Photostability: Expose an aliquot to a light source that meets ICH Q1B guidelines, while keeping a control sample wrapped in aluminum foil.

    • pH Stress (Hydrolysis): Add aliquots to aqueous solutions of different pH (e.g., pH 2, pH 7, pH 9) and store at a controlled temperature.

  • Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

G Potential Reactivity Pathways start 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) start->reductive_amination Aldehyde wittig Wittig Reaction (Ph₃P=CHR) start->wittig Aldehyde oxidation Oxidation (e.g., KMnO₄) start->oxidation Aldehyde schiff_base Schiff Base Formation (R-NH₂) start->schiff_base Aldehyde

Caption: A diagram showing potential reactions involving the aldehyde group.

Potential Applications in Research and Drug Discovery

This compound is more than just a chemical entity; it is a tool for innovation. Its structural motifs are prevalent in a multitude of bioactive compounds.

  • Synthetic Building Block: The aldehyde functionality serves as a key reactive handle for elaborating the molecule into more complex structures. It can be used in multi-component reactions or as a precursor for the synthesis of libraries of thiazole derivatives for high-throughput screening.

  • Scaffold for Medicinal Chemistry: The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[12][13] This compound can serve as a starting point for the design of novel inhibitors for kinases, proteases, or other enzymes implicated in disease.[3] The exploration of its derivatives could lead to new therapeutic agents for infectious diseases, cancer, or inflammatory conditions.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its foundation on the biologically relevant 2-aminothiazole scaffold. This guide has provided a detailed overview of its key physicochemical properties, moving beyond simple data presentation to include robust, actionable protocols for their experimental determination. A thorough understanding and empirical validation of its solubility, pKa, spectroscopic profile, and stability are paramount for any researcher aiming to utilize this molecule to its full potential, whether in the synthesis of novel compounds or in the early stages of drug discovery.

References

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde structure and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure, which combines a thiazole ring with a reactive aldehyde group and a dimethylamino substituent, makes it a versatile precursor for the synthesis of more complex molecules. The 2-aminothiazole core, of which this compound is a derivative, is a recognized pharmacophore present in a wide array of commercially available drugs, highlighting its significance in drug discovery.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. A dimethylamino group is attached at the 2-position, and a carbaldehyde (aldehyde) group is at the 5-position.

Molecular Formula: C₆H₈N₂OS

Structure:

2D structure of this compound Image Source: PubChem CID 533857

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 1005-28-3[4]
Molecular Weight 156.21 g/mol [4]
Appearance Yellow to brown solidThermo Fisher Scientific
Melting Point 72°C to 78°CThermo Fisher Scientific
SMILES CN(C)c1ncc(C=O)s1Sigma-Aldrich
InChI Key ZOPJEHPVWLTDJW-UHFFFAOYSA-NSigma-Aldrich

Synthesis Methodology

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The electron-donating dimethylamino group at the 2-position of the thiazole ring activates the 5-position for electrophilic substitution, making it amenable to formylation.

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

Experimental Workflow: Vilsmeier-Haack Formylation

Below is a generalized protocol for the synthesis of this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis & Product Isolation DMF N,N-Dimethylformamide (DMF) (Solvent & Reagent) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Activates Intermediate Iminium Salt Intermediate Thiazole 2-(Dimethylamino)thiazole (Starting Material) Thiazole->Intermediate Electrophilic Attack on Vilsmeier Reagent Hydrolysis Aqueous Workup (e.g., NaOAc solution) Intermediate->Hydrolysis Hydrolyzes Product This compound (Final Product) Hydrolysis->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Reagent Preparation: The starting material, 2-(dimethylamino)thiazole, is dissolved in an excess of N,N-dimethylformamide (DMF), which also serves as a reagent. The solution is cooled in an ice bath.

  • Vilsmeier Reagent Formation and Reaction: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution. This leads to the in situ formation of the electrophilic Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete formylation at the C5 position of the thiazole ring.

  • Hydrolysis: The reaction is quenched by carefully pouring the mixture into a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structural features of this compound give rise to predictable spectroscopic signatures.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the proton at the 4-position of the thiazole ring would appear in the aromatic region. The two methyl groups of the dimethylamino substituent would likely appear as a singlet in the aliphatic region.

  • ¹³C NMR: The carbon-13 NMR spectrum would show a distinct resonance for the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl groups.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹, indicative of the aldehyde functional group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.21 g/mol ).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[4] The 2-aminothiazole scaffold is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions.[9][10]

Key Application Areas:

  • Anticancer Agents: The 2-aminothiazole moiety is found in several kinase inhibitors used in oncology. For instance, Dasatinib, a potent leukemia drug, features a 2-aminothiazole core.[10] The aldehyde group of this compound can be readily transformed into other functional groups to create libraries of novel compounds for screening as potential anticancer agents.

  • Antimicrobial and Anti-inflammatory Drugs: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[3][9] This compound serves as a starting point for the development of new agents in these therapeutic areas.

  • Central Nervous System (CNS) Active Compounds: The thiazole ring is present in some drugs that act on the central nervous system.[11]

The aldehyde functionality allows for a range of subsequent chemical transformations, including:

  • Reductive amination to introduce diverse amine-containing side chains.

  • Wittig reactions to form alkenes.

  • Oxidation to a carboxylic acid.

  • Condensation reactions to form Schiff bases, hydrazones, and other derivatives.

Safety and Handling

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Storage and Handling:

  • Store in a tightly sealed container in a dry, well-ventilated place.

  • Recommended storage temperature is 2-8°C under an inert atmosphere.

  • Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group make it an invaluable precursor for creating novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

Spectral Characterization of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the chemical formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol , is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structural features, comprising a thiazole ring substituted with a dimethylamino group and a carbaldehyde function, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical application of these analytical techniques in the context of this specific molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound is characterized by several key features that will manifest in its spectra.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A common method for analyzing polar organic molecules like this compound is Electrospray Ionization-Mass Spectrometry (ESI-MS).

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

Publicly available mass spectrometry data for this compound can be found on databases such as mzCloud.[1] The expected and observed data are summarized below.

Parameter Value
Molecular Formula C₆H₈N₂OS
Exact Mass 156.0385
Molecular Ion (M⁺) m/z 156
Protonated Molecule ([M+H]⁺) m/z 157.0459

The high-resolution mass spectrum would show a prominent peak for the protonated molecule at an m/z of approximately 157.0459, confirming the elemental composition.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the parent ion.

parent [M+H]⁺ m/z = 157 frag1 Loss of CO m/z = 129 parent->frag1 frag2 Loss of CH₃ m/z = 142 parent->frag2 frag3 Loss of N(CH₃)₂ m/z = 113 parent->frag3

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, this section will provide a detailed prediction and interpretation based on the known principles of NMR spectroscopy and data from analogous structures.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

Predicted ¹H NMR Spectrum
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aldehyde-H9.5 - 10.0Singlet1H-CHO
Thiazole-H47.8 - 8.2Singlet1HAromatic H
Dimethylamino-H3.0 - 3.3Singlet6H-N(CH₃)₂

Rationale:

  • The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.

  • The proton on the thiazole ring (H4) is in an electron-deficient aromatic system and is also deshielded, appearing as a singlet.

  • The six protons of the two methyl groups in the dimethylamino substituent are equivalent and will appear as a single, integrated peak.

Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (δ, ppm) Assignment
C=O180 - 185Aldehyde Carbonyl
C2165 - 170Thiazole Ring
C5140 - 145Thiazole Ring
C4120 - 125Thiazole Ring
-N(CH₃)₂40 - 45Dimethylamino Carbons

Rationale:

  • The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field.

  • The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents.

  • The carbons of the dimethylamino group will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum is not publicly available, a product from Thermo Scientific Chemicals is stated to have a conforming infrared spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Processing: A background spectrum is subtracted, and the resulting absorbance or transmittance spectrum is plotted.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~2900-3000C-H stretchAliphatic (CH₃)
~2720, ~2820C-H stretchAldehyde
~1680-1700C=O stretchAldehyde
~1600-1650C=N stretchThiazole ring
~1500-1550C=C stretchThiazole ring
~1350-1450C-N stretchDimethylamino

Interpretation:

  • The presence of a strong absorption band around 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group .

  • The characteristic C-H stretching vibrations of the aldehyde will appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • The various stretching vibrations of the thiazole ring will be observed in the fingerprint region.

  • The C-H stretching of the dimethylamino groups will be visible in the aliphatic C-H stretching region.

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its unequivocal identification and characterization. The mass spectrum confirms the molecular weight and elemental composition, while NMR and IR spectroscopy (based on well-established principles and data from analogous compounds) provide detailed insights into the molecular structure and the presence of key functional groups. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently work with this versatile chemical building block.

References

Safety and handling of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 1005-28-3). As a versatile heterocyclic building block in pharmaceutical research and development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety. This document synthesizes critical data from safety data sheets (SDS), outlines detailed protocols for personal protection and emergency response, and offers expert insights into the causality behind recommended safety measures. The information herein is intended to empower researchers to work confidently and safely with this compound.

Compound Identification and Properties

This compound is a solid organic compound frequently utilized as a scaffold in the synthesis of more complex molecules.[1][2] Its core structure, a thiazole ring functionalized with a dimethylamino group and an aldehyde, makes it a valuable intermediate in medicinal chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a comprehensive risk assessment.

PropertyValueSource(s)
Chemical Name This compound[1][3]
Synonyms 2-dimethylamino-thiazole-5-carbaldehyde, 2-dimethylamino thiazole-5-carboxaldehyde[3]
CAS Number 1005-28-3[1][3]
Molecular Formula C₆H₈N₂OS[1][4]
Molecular Weight 156.21 g/mol [4]
Appearance Solid[4]
Melting Point 75°C to 77°C[3]
Flash Point 74 °C[2]

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary risks associated with its handling are acute oral toxicity, skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction or respiratory irritation.[3][4]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)[4]
Skin Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)[3]
Skin Sensitization1H317: May cause an allergic skin reactionGHS07 (Exclamation Mark)[4]
Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[3]
Specific Target Organ Toxicity3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[3]

The GHS07 pictogram, an exclamation mark, is used to signify these hazards.[4]

Expert Analysis of Hazards

The aldehyde functional group can be a source of reactivity and irritation. Aldehydes are known to react with biological nucleophiles, such as the amine groups in proteins, which can lead to skin sensitization and irritation. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a common motif in many biologically active molecules, and its reactivity should be considered in any experimental design.[5] The primary routes of exposure are inhalation of the solid as a dust, skin contact, eye contact, and ingestion.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is critical. The following protocols are designed to minimize exposure risk.

Engineering Controls

All handling of solid this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is strongly recommended, especially when transferring the solid or preparing solutions, to prevent the inhalation of dust.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Start Assess Task-Specific Risks Select_Coat Don a Flame-Retardant Lab Coat (Fully Buttoned, Sleeves Down) Start->Select_Coat Select_Gloves Select Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Select_Respiratory If outside fume hood, consider a NIOSH-approved respirator Select_Gloves->Select_Respiratory Select_Eyewear Wear ANSI-Approved Safety Goggles (Provides a Seal Around Eyes) Select_Eyewear->Select_Gloves Select_Coat->Select_Eyewear Handling Perform Chemical Handling in a Fume Hood Select_Respiratory->Handling Doff_Gloves Remove Gloves Using Proper Technique (Avoid Touching Outer Surface) Handling->Doff_Gloves Wash_Hands Wash Hands Thoroughly with Soap and Water Doff_Gloves->Wash_Hands End Procedure Complete Wash_Hands->End

Figure 1: A step-by-step workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is functioning correctly.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After use, ensure the container is tightly sealed.[7] Decontaminate the work surface and any equipment used.

  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3][8] Do not induce vomiting.
If on Skin Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[6][7] If skin irritation or a rash occurs, seek medical attention.[7]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][8] If eye irritation persists, get medical advice/attention.[7]
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing.[9] If respiratory symptoms occur, call a physician.
Spill Response Workflow

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Spill_Response cluster_assess Assessment cluster_contain Containment & Cleanup cluster_decon Decontamination Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess->Don_PPE If safe to handle Contain Cover with an Inert Absorbent Material (e.g., Vermiculite, Sand) Don_PPE->Contain Collect Carefully Scoop into a Labeled Waste Container Contain->Collect Decontaminate Wipe Spill Area with a Suitable Solvent (e.g., Soap and Water), then Dry Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident to Lab Supervisor Dispose->Report

Figure 2: A systematic workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are integral to the lifecycle management of this chemical.

Storage Conditions
  • Container : Keep the container tightly closed.[7]

  • Environment : Store in a cool, dry, and well-ventilated area.

  • Incompatibilities : Store away from strong oxidizing agents.

  • Storage Class : The compound is classified under Storage Class 11 - Combustible Solids.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6] Do not dispose of it down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and proper precautions are taken. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and PPE, and preparedness for emergencies—researchers can mitigate risks and maintain a safe laboratory environment. Scientific integrity begins with a commitment to safety, and the protocols described herein provide a self-validating system for the responsible use of this compound.

References

Methodological & Application

The Versatile Role of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond

The 1,3-thiazole ring is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its presence in natural products and synthetic drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. Among the vast array of functionalized thiazoles, 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde stands out as a particularly versatile and reactive building block for the construction of complex heterocyclic systems. The interplay between the electron-donating dimethylamino group at the 2-position and the electrophilic aldehyde at the 5-position imparts unique reactivity, making it a valuable precursor for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic strategies, including Knoevenagel condensation, the synthesis of fused pyrimidine systems, and multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own research endeavors.

Chemical Profile and Reactivity Insights

This compound is a crystalline solid with the molecular formula C₆H₈N₂OS. The key to its synthetic utility lies in the electronic properties of the thiazole ring, which are significantly modulated by the substituents at positions 2 and 5.

  • The Role of the 2-(Dimethylamino) Group: The potent electron-donating effect of the dimethylamino group increases the electron density of the thiazole ring, particularly at the C4 and C5 positions. This electronic enrichment enhances the nucleophilicity of the ring system and influences the reactivity of the aldehyde group.

  • The Electrophilic Nature of the 5-Carbaldehyde Group: The aldehyde functionality serves as a key electrophilic site, readily participating in reactions with a wide variety of nucleophiles. Its reactivity is finely tuned by the electron-donating nature of the dimethylamino group, which can influence the rate and outcome of condensation reactions.

This unique electronic profile makes this compound an ideal substrate for a range of synthetic transformations aimed at building molecular complexity.

Application in Heterocyclic Synthesis: Key Protocols and Methodologies

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[1][2] this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products that are valuable intermediates for further synthetic elaborations.

Causality Behind Experimental Choices: The choice of base is critical in the Knoevenagel condensation. Weak bases like piperidine or DBU are often sufficient to deprotonate the active methylene compound without promoting unwanted side reactions. The solvent is typically an alcohol, such as ethanol or methanol, which can solubilize the reactants and facilitate the reaction. Microwave irradiation can be employed to accelerate the reaction and improve yields, particularly for less reactive substrates.[1]

Protocol 1: Synthesis of 2-((2-(Dimethylamino)thiazol-5-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundMalononitrilePiperidineEthanol1-3>90
This compoundEthyl cyanoacetateDBUEthanol2-485-95
This compoundBarbituric acidPiperidineEthanol3-580-90

Visualization of Knoevenagel Condensation Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Thiazole_Aldehyde 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde Reaction_Mixture Reaction Mixture Thiazole_Aldehyde->Reaction_Mixture 1.0 eq Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Mixture 1.1 eq Base Base Catalyst (e.g., Piperidine, DBU) Base->Reaction_Mixture cat. Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Product α,β-Unsaturated Thiazole Derivative Reaction_Mixture->Product Condensation

Caption: Workflow for the Knoevenagel condensation.

Synthesis of Fused Pyrimidine Derivatives

The aldehyde functionality of this compound provides a convenient handle for the construction of fused pyrimidine rings, which are prevalent in a wide range of biologically active compounds. These syntheses often proceed through an initial condensation followed by a cyclization step.

Causality Behind Experimental Choices: The synthesis of fused pyrimidines often involves a one-pot, multi-component approach. The choice of the third component, such as a urea, thiourea, or amidine, determines the nature of the resulting pyrimidine ring. The reaction conditions are typically tailored to promote both the initial condensation and the subsequent cyclization. Acidic or basic catalysts may be employed to facilitate these steps.

Protocol 2: Synthesis of a Thiazolo[4,5-d]pyrimidine Derivative

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, add 1.0 equivalent of this compound and 1.1 equivalents of thiourea.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like DMF/ethanol.

Visualization of Fused Pyrimidine Synthesis:

Fused_Pyrimidine_Synthesis Thiazole_Aldehyde 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde Intermediate Intermediate Adduct Thiazole_Aldehyde->Intermediate Condensation Thiourea Thiourea Thiourea->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Catalyst Product Thiazolo[4,5-d]pyrimidine Derivative Intermediate->Product Cyclization

Caption: Pathway to fused thiazolo[4,5-d]pyrimidines.

Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity.[3] this compound is an excellent candidate for participation in MCRs, allowing for the one-pot synthesis of complex heterocyclic scaffolds.

Causality Behind Experimental Choices: The success of an MCR relies on the careful selection of reactants and reaction conditions to orchestrate a cascade of reactions leading to the desired product. The reactivity of each component must be finely tuned to ensure the desired reaction sequence occurs. Catalysts, such as Lewis acids or bases, can play a crucial role in directing the course of the reaction.

Protocol 3: A Biginelli-like Three-Component Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of this compound, 1.1 equivalents of ethyl acetoacetate, and 1.5 equivalents of urea in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Visualization of a Biginelli-like Multicomponent Reaction:

Biginelli_Like_MCR cluster_reactants Reactants Thiazole_Aldehyde 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde MCR_Pot One-Pot Reaction Thiazole_Aldehyde->MCR_Pot Ketoester Ethyl Acetoacetate Ketoester->MCR_Pot Urea Urea Urea->MCR_Pot Catalyst Acid Catalyst (e.g., HCl) Catalyst->MCR_Pot Product Dihydropyrimidinone Derivative MCR_Pot->Product Cyclocondensation

Caption: A three-component Biginelli-like reaction.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in the field of heterocyclic synthesis. Its unique electronic and steric properties allow for a wide range of transformations, providing access to a diverse array of complex molecular architectures. The protocols detailed in this guide serve as a starting point for researchers to explore the full synthetic potential of this remarkable compound. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research in this area will likely focus on the development of new multicomponent reactions, asymmetric transformations, and the application of this building block in the synthesis of novel bioactive molecules and functional materials.

References

The Versatile Scaffold: Application of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in potent, biologically active compounds. From the antibiotic penicillin to the anticancer agent dasatinib, the thiazole moiety has proven its versatility and significance in the development of therapeutics for a wide range of diseases.

This application note focuses on a specific, yet highly versatile, building block within this chemical class: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde . The presence of the electron-donating dimethylamino group at the 2-position and the reactive carbaldehyde (aldehyde) group at the 5-position makes this compound a valuable starting material for the synthesis of diverse compound libraries with the potential for significant biological activity. The dimethylamino group can influence the molecule's overall electronics and solubility, while the aldehyde serves as a chemical handle for a variety of synthetic transformations, allowing for the systematic exploration of chemical space in the quest for novel drug candidates.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed synthetic protocols and insights into the underlying principles of experimental design.

Core Applications in Drug Discovery: A Gateway to Bioactive Molecules

While direct and extensive literature on the specific applications of this compound is emerging, its structural features strongly suggest its utility in the synthesis of compounds targeting key areas of unmet medical need. The broader class of 2-aminothiazole derivatives has shown significant promise in several therapeutic areas.

Anticancer Drug Development

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][2]

Key Synthetic Strategies:

  • Schiff Base Formation: The aldehyde group of this compound can readily react with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large number of derivatives from a diverse set of amine building blocks. These Schiff bases can themselves be biologically active or serve as intermediates for further chemical modifications.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups). This is a powerful method for creating new carbon-carbon bonds and introducing a variety of functional groups, leading to compounds with potential as kinase inhibitors or other anticancer agents.[3]

Hypothetical Signaling Pathway Targeted by Derivatives:

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Thiazole_Derivative Thiazole-Based Inhibitor Thiazole_Derivative->MEK Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole derivative.

Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria and fungi represents a significant global health threat. The thiazole scaffold is present in a number of clinically used antimicrobial agents, and novel thiazole derivatives continue to be an active area of research for the development of new anti-infectives.[4]

Key Synthetic Strategies:

  • Synthesis of Thiazole-based Hydrazones: The aldehyde can be condensed with various hydrazides to form hydrazones. This class of compounds has been shown to possess a broad spectrum of antimicrobial activities.

  • Cyclocondensation Reactions: The aldehyde functionality can participate in multi-component reactions to construct more complex heterocyclic systems, which may exhibit enhanced antimicrobial potency and novel mechanisms of action.

Experimental Workflow for Antimicrobial Screening:

antimicrobial_workflow Start Synthesize Thiazole Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Toxicity Cytotoxicity Assays (e.g., on mammalian cells) MBC->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: A typical workflow for the initial screening of novel antimicrobial compounds.

Experimental Protocols

The following protocols are provided as a general guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. Researchers should adapt these protocols based on the specific properties of the reactants and the desired final products.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

Objective: To synthesize a library of Schiff base derivatives from this compound and various primary amines.

Materials:

  • This compound

  • A selection of primary amines (e.g., aniline derivatives, benzylamine derivatives)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add the desired primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale: This acid-catalyzed condensation reaction is a robust and high-yielding method for the formation of the C=N double bond of the Schiff base. The use of a slight excess of the amine helps to drive the reaction to completion.

Protocol 2: General Procedure for Knoevenagel Condensation

Objective: To synthesize α,β-unsaturated compounds via the Knoevenagel condensation of this compound with active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask with reflux condenser or Dean-Stark apparatus

  • Stirring plate and magnetic stir bar

  • TLC plates and developing chamber

  • Purification system

Procedure:

  • To a solution of this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent, add a catalytic amount of the base.

  • Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, thus driving the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.

  • Characterize the purified compound using appropriate spectroscopic techniques.

Rationale: The base catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effects of the synthesized thiazole derivatives on cancer cell lines.

Materials:

  • Synthesized thiazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR-group on Schiff BaseCancer Cell LineIC50 (µM)
Ref-Cmpd DoxorubicinMCF-70.5
DMTC-SB-01 4-ChlorophenylMCF-712.5
DMTC-SB-02 4-MethoxyphenylMCF-725.8
DMTC-SB-03 2-NitrophenylMCF-78.2
Ref-Cmpd DoxorubicinA5490.8
DMTC-SB-01 4-ChlorophenylA54915.1
DMTC-SB-02 4-MethoxyphenylA54930.2
DMTC-SB-03 2-NitrophenylA54910.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. Its inherent structural features, combined with the reactivity of the aldehyde group, provide a facile entry into a diverse chemical space with significant potential in anticancer and antimicrobial drug discovery. The protocols outlined in this application note serve as a foundational guide for researchers to begin exploring the therapeutic potential of derivatives of this valuable scaffold. Future work in this area will likely focus on the development of more complex molecular architectures through multi-component reactions and the elucidation of the specific biological targets and mechanisms of action of the most potent derivatives. As our understanding of the structure-activity relationships of thiazole-containing compounds continues to grow, so too will the importance of versatile building blocks like this compound in the ongoing quest for new and effective medicines.

References

Preparation and Evaluation of Novel Thiazole-5-Carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous natural products, such as vitamin B1, and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug design. Thiazole-5-carboxamide derivatives, in particular, have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4]

Recent studies have highlighted the potential of novel thiazole-5-carboxamide derivatives as potent inhibitors of key oncogenic pathways.[5][6][7] These compounds have shown promise in targeting enzymes like VEGFR-2 and disrupting cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][8]

This comprehensive guide provides an in-depth overview of the synthesis, characterization, and preliminary biological evaluation of novel thiazole-5-carboxamide derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to explore this promising class of compounds in a drug discovery context. We will delve into the mechanistic rationale behind synthetic choices, provide detailed, step-by-step experimental procedures, and outline methods for robust characterization and bioactivity assessment.

Section 1: Synthetic Strategies & Mechanistic Insights

The construction of the thiazole-5-carboxamide core can be achieved through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we focus on two robust and widely adopted strategies: the Hantzsch Thiazole Synthesis followed by amide coupling, and a convergent approach involving pre-formed amide intermediates.

The Hantzsch Thiazole Synthesis: A Classic Approach

First described by Arthur Hantzsch in 1887, this method remains a cornerstone for thiazole synthesis due to its simplicity and generally high yields.[9][10] The classical reaction involves the condensation of an α-haloketone with a thioamide.[10] For the synthesis of 5-carboxamide derivatives, this is typically a multi-step process.

Causality Behind the Hantzsch Synthesis: The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[9] This sequence is highly efficient for forming the core heterocyclic structure.

A general workflow for preparing a thiazole-5-carboxylic acid intermediate via the Hantzsch synthesis, which can then be coupled to various amines, is depicted below.

Hantzsch_Workflow Start α-Haloketone Ester (e.g., Ethyl bromopyruvate) Cyclization Hantzsch Cyclization Start->Cyclization Thioamide Thioamide (e.g., Thioacetamide) Thioamide->Cyclization Ester Ethyl Thiazole-5-carboxylate Intermediate Cyclization->Ester Formation of thiazole ring Hydrolysis Saponification (e.g., NaOH, H₂O) Ester->Hydrolysis Acid Thiazole-5-carboxylic Acid Hydrolysis->Acid Ester to Acid Conversion Coupling Amide Coupling (e.g., EDC, HOBt) Acid->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Product Final Thiazole-5-carboxamide Derivative Coupling->Product Amide bond formation

Caption: General workflow for Hantzsch synthesis followed by amide coupling.

Amide Bond Formation: The Critical Coupling Step

Once the thiazole-5-carboxylic acid core is synthesized, the final derivatization step involves forming an amide bond with a desired amine. This is one of the most fundamental reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[11]

Expert Insight on Coupling Reagents: The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization if chiral centers are present.[11]

  • Carbodiimides (EDC, DCC, DIC): These are widely used activators.[12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for its water-soluble urea byproduct, which simplifies purification.[12]

  • Additives (HOBt, HOAt): When used with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) form active esters that are more reactive and less prone to racemization.[12]

  • Phosphonium/Aminium Reagents (PyBOP, HBTU): These reagents are highly efficient and offer rapid reaction times with minimal racemization, making them excellent choices for complex or sensitive substrates, though they are more expensive.[11][12]

For the protocols described herein, we will utilize the robust and cost-effective EDC/HOBt coupling system.[13]

Section 2: Detailed Experimental Protocol - Synthesis of a Model Compound

This section provides a step-by-step procedure for the synthesis of a novel 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivative, based on methodologies reported in the literature.[14][15]

Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate (Intermediate 1)

Rationale: This step builds the core trifluoromethyl-substituted thiazole ring, a common motif in modern medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability and binding affinity.

  • Reagents & Materials:

    • Benzothioamide

    • Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate

    • Ethanol (absolute)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a 100 mL round-bottom flask, add benzothioamide (10 mmol) and absolute ethanol (40 mL). Stir until dissolved.

    • Add ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (10 mmol) dropwise to the solution at room temperature.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water (100 mL) and stir.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 1 .

Hydrolysis to 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Intermediate 2)

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the subsequent amide coupling reaction.

  • Reagents & Materials:

    • Intermediate 1 (from step 2.1)

    • Sodium Hydroxide (NaOH)

    • Ethanol, Water

    • Hydrochloric Acid (HCl), 2M

    • pH paper, standard laboratory glassware

  • Procedure:

    • Dissolve Intermediate 1 (8 mmol) in a mixture of ethanol (30 mL) and water (10 mL) in a round-bottom flask.

    • Add a solution of NaOH (16 mmol) in water (10 mL) to the flask.

    • Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Acidify the solution to pH 2-3 by slowly adding 2M HCl while stirring in an ice bath.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum to yield Intermediate 2 .

Amide Coupling to N-(4-chloro-2-methylphenyl)-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide (Target Compound)

Rationale: This final step couples the thiazole carboxylic acid with a substituted aniline to generate the target carboxamide derivative. The choice of aniline allows for the exploration of structure-activity relationships (SAR).

  • Reagents & Materials:

    • Intermediate 2 (from step 2.2)

    • 4-chloro-2-methylaniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry, nitrogen-flushed flask, dissolve Intermediate 2 (5 mmol) in anhydrous DMF (25 mL).

    • Add HOBt (6 mmol) and EDC (6 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add 4-chloro-2-methylaniline (5 mmol) to the mixture, followed by the dropwise addition of DIPEA (10 mmol). Expert Insight: DIPEA is used as a non-nucleophilic base to neutralize the HCl salt formed during the EDC activation, driving the reaction to completion.[15]

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.

    • Once the reaction is complete, pour the mixture into 200 mL of cold water.

    • Stir for 30 minutes to allow the product to precipitate fully.

    • Collect the crude product by vacuum filtration and wash with water.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure Target Compound .

Section 3: Characterization of Novel Derivatives

Robust characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Expected signals for the target compound would include aromatic protons, methyl group protons, and amide N-H protons, with characteristic chemical shifts.[4][14][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[13][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the C=O stretch of the amide and the N-H stretch.[14][18]

  • Melting Point (m.p.): A sharp melting point range is indicative of a pure crystalline compound.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Representative Characterization Data

The following table summarizes expected characterization data for a representative compound, N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide, based on published literature.[14]

Analysis Technique Observed Data / Expected Signals Reference
Identity ¹H NMR (400 MHz, DMSO-d₆)δ: 2.25 (s, 3H, CH₃), 7.30–7.77 (m, 7H, Ar-H), 8.25–8.27 (m, 1H, Ar-H), 10.59 (br, 1H, NH)[14]
Molecular Weight MS (ESI)Calculated for C₁₈H₁₁Cl₂F₃N₂OS: 459.0. Found: M+H⁺ peak.[14]
Purity HPLC>95% (Typically at 254 nm)Standard Practice
Melting Point Mel-Temp Apparatus228–229 °C[14]

Section 4: Protocol - Preliminary Biological Evaluation

To assess the potential of the newly synthesized derivatives as anticancer agents, a preliminary in vitro cytotoxicity assay is a crucial first step. The MTT assay is a widely used colorimetric method to measure cell viability.[5]

MTT Cell Viability Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat cells with compound dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the MTT cell viability assay.

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer).[5][15]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom plates.

    • Synthesized thiazole-5-carboxamide derivatives, dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation

Results from the cytotoxicity screening should be presented clearly. The IC₅₀ value is the standard metric for comparing the potency of different compounds.

Compound Target Cell Line IC₅₀ (µM) Reference Drug (e.g., Sorafenib) IC₅₀ (µM)
Target Compound 1MCF-7Experimental Value~1.18[6]
Target Compound 2A549Experimental ValueValue from literature
Target Compound 3HepG2Experimental Value~8.4[5]

Section 5: Troubleshooting & Expert Insights

Problem Potential Cause Recommended Solution
Low yield in Hantzsch synthesis Incomplete reaction; side product formation.Ensure anhydrous conditions. Monitor reaction by TLC and adjust reflux time accordingly. Recrystallize starting materials if their purity is questionable.
Low yield in amide coupling Inefficient activation of carboxylic acid; poor quality reagents.Use fresh, high-quality coupling reagents (EDC, HOBt). Ensure the reaction is run under an inert atmosphere. Use anhydrous solvents. Consider a stronger coupling reagent like HATU or PyBOP for difficult couplings.
Inconsistent MTT assay results Uneven cell seeding; compound precipitation; contamination.Ensure a single-cell suspension before seeding. Check compound solubility in the final medium concentration. Maintain sterile technique throughout the assay.
Ambiguous NMR spectra Impure sample; residual solvent.Purify the sample thoroughly using column chromatography or recrystallization. Dry the sample under high vacuum for an extended period to remove residual solvents.

Conclusion

This guide outlines a robust and reproducible framework for the synthesis, characterization, and preliminary biological evaluation of novel thiazole-5-carboxamide derivatives. By combining the classic Hantzsch synthesis with efficient amide coupling techniques, researchers can readily generate libraries of diverse analogs for screening. The provided protocols for characterization and in vitro cytotoxicity testing establish a solid foundation for identifying promising lead compounds for further development in cancer drug discovery. The versatility of the thiazole-5-carboxamide scaffold ensures that it will remain an area of intense research, with the potential to yield next-generation therapeutics.[1][19]

References

The Versatile Building Block: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This privileged scaffold is a key component in drugs exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3] Its ability to engage in various biological interactions has made it a focal point for the development of targeted therapeutics, including potent kinase inhibitors.[4][5] At the heart of this synthetic versatility lies 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, a highly reactive and adaptable building block for the construction of diverse and complex bioactive molecules.[6] This guide provides an in-depth exploration of its synthesis, reactivity, and application in the creation of novel compounds with significant therapeutic potential.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₆H₈N₂OS.[6] Its structure is characterized by a 1,3-thiazole ring substituted with a dimethylamino group at the 2-position and a carbaldehyde (formyl) group at the 5-position. This unique arrangement of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

The electron-donating dimethylamino group at the C2 position enhances the electron density of the thiazole ring, making it more susceptible to electrophilic substitution. Conversely, the electron-withdrawing aldehyde group at the C5 position activates the C4 position for nucleophilic attack and provides a reactive handle for a multitude of chemical transformations. The aldehyde functionality is particularly amenable to condensation reactions, most notably the Knoevenagel condensation, with active methylene compounds.[7][8] This reactivity opens a direct pathway to a vast library of derivatives with extended conjugation and diverse functionalization.

Synthesis of the Building Block: this compound

The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[9] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10]

Protocol 1: Vilsmeier-Haack Formylation of 2-(Dimethylamino)thiazole

This protocol outlines the synthesis of the title compound from the readily available 2-(dimethylamino)thiazole.

Materials:

  • 2-(Dimethylamino)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane, anhydrous

  • Sodium hydroxide (NaOH) solution (4M)

  • Ice

  • Ethanol

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(dimethylamino)thiazole (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.05 equivalents) to the cooled solution.

  • Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 3 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basify the aqueous mixture to pH 9 by the slow addition of a 4M sodium hydroxide solution while stirring vigorously.[12]

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from an ethanol/water mixture to afford pure this compound.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is predicated on the generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich nature of the 2-(dimethylamino)thiazole ring directs the electrophilic formylation to the C5 position. The use of anhydrous conditions is crucial to prevent the decomposition of the Vilsmeier reagent. The final basic workup is necessary to neutralize the acidic reaction mixture and precipitate the aldehyde product.

Vilsmeier_Haack_Workflow reagents 2-(Dimethylamino)thiazole DMF, POCl3 reaction_setup Reaction Setup (0°C to 80°C) reagents->reaction_setup 1. Formylation workup Aqueous Workup (Ice, NaOH) reaction_setup->workup 2. Quenching purification Filtration & Recrystallization workup->purification 3. Isolation product 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde purification->product 4. Purification Knoevenagel_Condensation_Workflow start_material 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde reaction Knoevenagel Condensation (Reflux in Ethanol) start_material->reaction reagents Malononitrile Piperidine (cat.) reagents->reaction isolation Precipitation & Filtration reaction->isolation Product Formation final_product 2-((2-(dimethylamino)thiazol-5-yl)- methylene)malononitrile isolation->final_product Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->Src Inhibition PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Apoptosis Inhibition of Apoptosis Cell Proliferation Akt->Apoptosis Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibition

References

Hantzsch thiazole synthesis for 2-amino-thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Hantzsch Thiazole Synthesis: A Robust and Versatile Method for the Preparation of 2-Amino-thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous marketed drugs, including the anti-inflammatory agent Meloxicam, the antibiotic Cefdinir, and the H2 receptor antagonist Famotidine.[3][4] The broad spectrum of pharmacological activities associated with 2-aminothiazole derivatives—spanning anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective properties—underscores its importance in drug discovery and development.[1][5]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely employed method for constructing this vital heterocyclic ring system.[6] It is a condensation reaction between an α-haloketone and a thioamide-containing compound, most commonly thiourea, to yield the corresponding thiazole.[7] The enduring appeal of this reaction lies in its operational simplicity, the ready availability of starting materials, and its generally high yields, making it an indispensable tool for both academic research and industrial-scale synthesis.[7][8] This document provides a detailed examination of the reaction mechanism, a step-by-step protocol for the synthesis of a representative 2-aminothiazole, and an overview of the synthesis's scope and modern adaptations.

Reaction Mechanism: A Stepwise Annulation

The Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[7][9] The driving force for the reaction is the formation of a highly stable aromatic thiazole ring.[10]

The mechanism can be dissected into three primary stages:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This step displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.[7][10]

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This attack forms a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative (a thiazoline).[11]

  • Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the hydroxylated intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[10]

Below is a diagram illustrating this mechanistic pathway.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 α-Haloketone I1 Isothiouronium Salt R1->I1 1. S_N2 Attack R2 Thiourea R2->I1 I2 Cyclized Intermediate (4-Hydroxythiazoline) I1->I2 2. Intramolecular    Cyclization P1 2-Aminothiazole I2->P1 3. Dehydration    (-H₂O)

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol details the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea, a classic example of the Hantzsch reaction adapted from a procedure in Organic Syntheses.[12] This procedure is robust and consistently provides good yields of the target compound.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.AmountSupplier Notes
ThioureaCH₄N₂S76.12-76.1 g (1.0 mol)Reagent grade
ChloroacetoneC₃H₅ClO92.52-92.5 g (1.0 mol)Stabilized, handle in a fume hood
Ethanol (95%)C₂H₅OH46.07-100 mLSolvent grade
Sodium Hydroxide (solid)NaOH40.00-~230 gFor workup and drying
Diethyl Ether(C₂H₅)₂O74.12-300 mLFor extraction
1L Three-neck Flask---1Equipped for stirring & reflux
Mechanical Stirrer---1-
Reflux Condenser---1-
Dropping Funnel---1-

Safety Precautions:

  • Chloroacetone is a lachrymator and is toxic. All operations involving chloroacetone must be performed in a well-ventilated fume hood.

  • The reaction can be exothermic. Proper cooling and controlled addition of reagents are crucial.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

    • To the flask, add thiourea (76.1 g, 1.0 mol) and 95% ethanol (100 mL). The ethanol acts as a solvent that readily dissolves the reactants upon heating and helps to moderate the reaction rate.[12]

  • Reagent Addition:

    • Begin stirring the thiourea-ethanol slurry.

    • Slowly add chloroacetone (92.5 g, 1.0 mol) from the dropping funnel over a period of approximately 30 minutes. The reaction is exothermic, and a controlled addition rate is necessary to prevent an uncontrolled temperature increase.[12] As the chloroacetone is added, the thiourea will gradually dissolve.

  • Reaction Execution:

    • After the addition is complete, heat the resulting yellow solution to reflux using a heating mantle.

    • Maintain the reflux for two hours to ensure the reaction proceeds to completion.[12]

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Prepare a solution of sodium hydroxide (200 g) in water (200 mL) in a separate beaker, cooling the beaker in an ice bath during dissolution.

    • While stirring the reaction mixture vigorously, slowly add the cooled sodium hydroxide solution. This step neutralizes the hydrohalic acid byproduct and converts the product from its salt form to the free base, which is less soluble in water and will precipitate or separate.[7][12]

  • Extraction and Isolation:

    • Transfer the entire mixture to a separatory funnel. An oily upper layer containing the product should form.

    • Separate the upper, oily product layer.

    • Extract the lower aqueous layer three times with diethyl ether (100 mL portions each) to recover any dissolved product.[12]

    • Combine the initial product oil with the ethereal extracts.

  • Drying and Purification:

    • Dry the combined organic solution over solid sodium hydroxide (~30 g) to remove residual water.

    • Filter the solution to remove the drying agent and any tars.

    • Remove the diethyl ether by rotary evaporation.

    • The crude product is a reddish oil. Purify this oil by vacuum distillation. The 2-amino-4-methylthiazole product typically distills at 130–133°C at 18 mm Hg.[12] The final product is a pale yellow solid upon cooling, with a melting point of 44–45°C. The expected yield is 70–75%.[12]

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Experimental Workflow Diagram

Workflow A 1. Setup Flask with Thiourea & Ethanol B 2. Addition Slowly add Chloroacetone A->B C 3. Reaction Reflux for 2 hours B->C D 4. Workup Cool and add NaOH solution C->D E 5. Extraction Separate oil layer, extract with Et₂O D->E F 6. Drying & Filtration Dry over NaOH, filter E->F G 7. Purification Rotary Evaporation, then Vacuum Distillation F->G H 8. Analysis Characterize pure product (NMR, MS, MP) G->H

Caption: General experimental workflow for Hantzsch synthesis.

Scope, Limitations, and Troubleshooting

The Hantzsch synthesis is highly versatile, accommodating a wide range of α-haloketones and thiourea derivatives.[4][13] However, practitioners should be aware of its limitations and potential challenges.

  • Substrate Scope: The reaction is broadly applicable to α-chloro, α-bromo, and α-iodo ketones, with bromoketones being the most common.[14][15] Both alkyl and aryl ketones are suitable substrates. Various substituted thioureas can also be used to generate N-substituted 2-aminothiazoles.[16]

  • Regioselectivity: A significant consideration arises when using unsymmetrical N-substituted thioureas. The reaction can potentially yield two different regioisomers: the 2-(substituted-amino)thiazole or the 3-substituted-2-iminothiazoline. In neutral or basic conditions, the reaction typically favors the formation of the 2-(substituted-amino)thiazole. However, under strongly acidic conditions, the proportion of the 2-iminothiazoline isomer can increase significantly.[17][18][19] Careful control of pH is therefore critical for achieving the desired regiochemical outcome.

  • Side Reactions: Over-alkylation of the product can sometimes occur, especially if the reaction temperature is too high or the reaction time is excessively long. The formation of tar-like byproducts can also complicate purification, particularly with sensitive substrates.[12]

  • Troubleshooting:

    • Low Yield: Ensure the α-haloketone is of high purity, as impurities can inhibit the reaction. Confirm that the reaction has gone to completion using TLC. Inadequate heating or insufficient reaction time are common causes of low conversion.

    • Purification Issues: If the product fails to precipitate or separate cleanly during workup, ensure the aqueous layer is sufficiently basic (pH > 10). If an emulsion forms during extraction, the addition of brine can help to break it.[12]

    • Incorrect Regioisomer: When using substituted thioureas, verify the structure of the product carefully using 2D NMR techniques (e.g., HMBC) to confirm the site of substitution. If the undesired isomer is formed, adjusting the reaction pH may be necessary.[18]

Modern Variations: Towards Greener Synthesis

While the classical Hantzsch synthesis is effective, modern organic chemistry emphasizes the development of more environmentally benign methodologies. Several improvements to the Hantzsch synthesis have been reported:

  • Solvent-Free Conditions: Grinding the α-haloketone and thiourea together, sometimes with a catalytic additive, can promote the reaction without any solvent, simplifying workup and reducing waste.[13][20]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[21][22]

  • Aqueous Media: The use of water as a solvent, often with a phase-transfer catalyst or surfactant like β-cyclodextrin, aligns with the principles of green chemistry.[13]

  • Microreactor Technology: Performing the synthesis in a heated microreactor allows for precise control over reaction parameters, rapid optimization, and improved safety for generating libraries of analogues.[23]

These modern approaches enhance the utility of the Hantzsch synthesis, making it a more efficient and sustainable method for accessing the valuable 2-aminothiazole scaffold.

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Anticancer Therapeutics

The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. The synthesis of small molecules designed to interfere with cancer cell proliferation, survival, and metastasis remains a critical endeavor in oncological research and drug development. This guide provides an in-depth exploration of the synthesis of three distinct classes of potential anticancer agents: tubulin polymerization inhibitors, chalcones, and quinazolinones. Each class represents a unique strategic approach to targeting the complex machinery of cancer cells.

Natural products have historically served as a rich reservoir of inspiration for anticancer drug discovery, with many successful chemotherapeutic agents being either natural products themselves or their synthetic derivatives.[1] Compounds derived from plants, marine organisms, and microorganisms exhibit vast structural diversity and have evolved to interact with a wide array of biological targets.[1][2] This guide will delve into the synthesis of agents inspired by these natural scaffolds, as well as purely synthetic compounds designed through a deep understanding of cancer biology.

We will explore the synthesis of Combretastatin A-4, a natural product that targets the fundamental process of cell division by inhibiting tubulin polymerization.[3] Additionally, we will detail the synthesis of a representative chalcone, a class of compounds prevalent in edible plants known to induce programmed cell death (apoptosis) in cancer cells.[4] Finally, we will present a protocol for the synthesis of a quinazolinone derivative, a class of heterocyclic compounds that have shown promise in targeting specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps but also the underlying scientific rationale for the synthetic strategies and the mechanistic basis for the anticancer activity of these compounds. By understanding the "why" behind the "how," researchers can be better equipped to innovate and develop the next generation of life-saving cancer therapies.

I. Combretastatin A-4: A Potent Tubulin Polymerization Inhibitor

Combretastatin A-4 (CA-4) is a natural stilbenoid isolated from the bark of the African bush willow, Combretum caffrum.[7] It is a powerful inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[8][9] By binding to the colchicine-binding site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][10] Furthermore, CA-4 and its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), have demonstrated potent vascular-disrupting activity, selectively targeting the immature vasculature of tumors and leading to hemorrhagic necrosis.[7][11]

Synthetic Strategy: Wittig Reaction and Suzuki Coupling

A common and efficient method for the synthesis of Combretastatin A-4 involves a Wittig reaction to create the stilbene backbone, followed by a Suzuki coupling to introduce the necessary aromatic moieties.[12] This approach offers good stereoselectivity for the desired cis (Z) isomer, which is significantly more active than the trans (E) isomer.

Detailed Synthetic Protocol

Scheme 1: Synthesis of Combretastatin A-4

Combretastatin A-4 Synthesis A 3,4,5-Trimethoxybenzyl alcohol B 3,4,5-Trimethoxybenzyl bromide A->B PBr3 C (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide B->C PPh3 E Combretastatin A-4 C->E 1. n-BuLi 2. 3-Hydroxy-4-methoxybenzaldehyde (D) (Wittig Reaction) D 3-Hydroxy-4-methoxybenzaldehyde D->E

Caption: Synthetic route to Combretastatin A-4 via a Wittig reaction.

Materials:

  • 3,4,5-Trimethoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Triphenylphosphine (PPh₃)

  • n-Butyllithium (n-BuLi)

  • 3-Hydroxy-4-methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide:

    • Dissolve 3,4,5-trimethoxybenzyl alcohol in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl bromide.

    • Dissolve the crude bromide and triphenylphosphine (PPh₃) in anhydrous toluene.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold toluene and dry under vacuum to yield (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide as a white solid.

  • Wittig Reaction to form Combretastatin A-4:

    • Suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add n-butyllithium (n-BuLi) dropwise, and stir the resulting deep red solution for 1 hour at -78 °C.

    • Add a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the cis and trans isomers and afford pure cis-Combretastatin A-4 as a white solid.

Characterization Data
Compound Molecular Formula Molecular Weight ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm) Mass Spectrometry (ESI-MS)
Combretastatin A-4C₁₈H₂₀O₅316.356.85 (d, J=8.4 Hz, 1H), 6.79 (d, J=2.0 Hz, 1H), 6.67 (dd, J=8.4, 2.0 Hz, 1H), 6.48 (d, J=12.2 Hz, 1H), 6.38 (d, J=12.2 Hz, 1H), 6.35 (s, 2H), 5.65 (s, 1H, OH), 3.88 (s, 3H, OCH₃), 3.84 (s, 6H, 2xOCH₃), 3.69 (s, 3H, OCH₃).[13]153.3, 146.9, 145.8, 137.2, 133.4, 130.3, 129.5, 128.9, 121.7, 114.5, 110.1, 61.0, 56.1, 55.9.m/z 317.1 [M+H]⁺.[14]
Mechanism of Action: Disruption of Microtubule Dynamics and Vascular Targeting

Combretastatin A-4's primary mechanism of action is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, it prevents the assembly of αβ-tubulin heterodimers into microtubules.[10] This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells, which rely on a functional mitotic spindle for chromosome segregation during mitosis. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[15][16] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[17]

Combretastatin_MoA cluster_0 Cellular Effects cluster_1 Vascular Disruption CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Endothelial Tumor Endothelial Cells CA4->Endothelial Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Triggers Cytoskeleton Cytoskeletal Collapse Endothelial->Cytoskeleton Induces Permeability Increased Vascular Permeability Cytoskeleton->Permeability BloodFlow Reduced Tumor Blood Flow Permeability->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis

Caption: Mechanism of action of Combretastatin A-4.

In addition to its antimitotic effects, CA-4 exhibits potent anti-angiogenic and vascular-disrupting properties.[11] It selectively targets the immature and poorly organized tumor vasculature, causing a rapid collapse of the endothelial cytoskeleton. This leads to increased vascular permeability, a shutdown of tumor blood flow, and ultimately, extensive tumor necrosis.[7]

II. Chalcones: Versatile Scaffolds for Apoptosis Induction

Chalcones are a class of natural products belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core.[4] They are abundant in fruits, vegetables, and spices, and have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[18] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis through multiple pathways, modulate cell cycle progression, and inhibit signaling pathways crucial for cancer cell survival.[3][19]

Synthetic Strategy: Claisen-Schmidt Condensation

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[11][14] This reaction is highly versatile and allows for the facile generation of a diverse library of chalcone derivatives for structure-activity relationship studies.

Detailed Synthetic Protocol

Scheme 2: Synthesis of a Representative Chalcone Derivative

Chalcone_Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Chalcone Derivative 4-Hydroxyacetophenone->Chalcone Derivative + 4-Nitrobenzaldehyde (NaOH, Ethanol, rt)

Caption: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Nitrobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In an Erlenmeyer flask, dissolve 4-hydroxyacetophenone (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol.

    • Stir the mixture at room temperature until all solids have dissolved.

  • Base-Catalyzed Condensation:

    • In a separate beaker, prepare a solution of sodium hydroxide in water.

    • Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone.

    • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often observed.

  • Product Isolation and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water to remove any residual base.

    • Purify the crude chalcone by recrystallization from ethanol to obtain the pure product as a yellow solid.[20]

Characterization Data
Compound Molecular Formula Molecular Weight ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) Mass Spectrometry (ESI-MS)
(E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₅H₁₁NO₄269.2510.55 (s, 1H, OH), 8.29 (d, J=8.8 Hz, 2H), 8.01 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H), 7.85 (d, J=15.6 Hz, 1H), 7.75 (d, J=15.6 Hz, 1H), 6.90 (d, J=8.8 Hz, 2H).187.5, 162.3, 148.5, 144.8, 141.2, 131.5, 129.8, 129.2, 124.2, 122.9, 115.9.m/z 270.1 [M+H]⁺.

Note: NMR data is representative for a chalcone derivative and may vary based on the specific structure.

Mechanism of Action: Induction of Apoptosis via Multiple Pathways

Chalcones exert their anticancer effects through a variety of mechanisms, with the induction of apoptosis being a prominent feature.[2] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[18]

Chalcone_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Chalcone Chalcone Derivative Mitochondria Mitochondria Chalcone->Mitochondria DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Chalcone->DeathReceptor Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Inhibits Bcl-2/Bcl-xL Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinazolinone_Synthesis Anthranilic Acid Anthranilic Acid 2-Benzamidobenzoic Acid 2-Benzamidobenzoic Acid Anthranilic Acid->2-Benzamidobenzoic Acid + Benzoyl Chloride (Pyridine) 2-Phenyl-4(3H)-quinazolinone 2-Phenyl-4(3H)-quinazolinone 2-Benzamidobenzoic Acid->2-Phenyl-4(3H)-quinazolinone + Ammonia (Heat) Quinazolinone_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ATP_binding ATP Binding Site EGFR->ATP_binding Quinazolinone Quinazolinone Derivative Quinazolinone->ATP_binding Inhibits PI3K PI3K ATP_binding->PI3K Activates MAPK MAPK ATP_binding->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of the electron-rich precursor, 2-(Dimethylamino)-1,3-thiazole.[1][2] This reaction, while powerful, is sensitive to several parameters which can significantly impact its outcome. This guide is structured to address specific issues you may encounter at each stage of the process.

Section 1: Troubleshooting the Vilsmeier-Haack Formylation

This section addresses the most common issues encountered during the formylation step, where the aldehyde group is introduced onto the thiazole ring.

Q1: I am observing low or no conversion of my starting material, 2-(Dimethylamino)-1,3-thiazole. What are the most likely causes?

A1: Failure to form the product typically points to an issue with the Vilsmeier reagent, the active electrophile in the reaction.[3] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-Dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][4][5]

Here are the primary causes for low conversion:

  • Inactive Vilsmeier Reagent Due to Moisture: The Vilsmeier reagent and POCl₃ are extremely sensitive to moisture.[3][6] Water will rapidly quench the reagent and hydrolyze the POCl₃, preventing the formylation reaction from occurring.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and ensure your DMF is of high purity and stored over molecular sieves.

  • Poor Quality of Reagents: The purity of your DMF and POCl₃ is critical.[3]

    • DMF: Old or improperly stored DMF can contain dimethylamine and formic acid as degradation products. Dimethylamine can react with the Vilsmeier reagent, leading to side products.

    • POCl₃: Ensure the POCl₃ is fresh and has not been exposed to atmospheric moisture.

  • Insufficient Reaction Temperature: The Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate.[1] While highly activated systems can react at 0°C, many require heating to drive the reaction to completion.

    • Solution: If you see no conversion at lower temperatures, try gradually increasing the temperature. A range of 60-80°C is common for many heterocyclic systems.[1][2] Monitor the reaction by TLC to track the consumption of the starting material.

Q2: My yield is consistently low, even with some product formation. How can I optimize the reaction?

A2: Low yields are often a result of suboptimal reaction conditions or stoichiometry. Once you have confirmed that reagent quality and moisture are not the issues, consider the following optimization parameters.

  • Stoichiometry of Reagents: The molar ratio of the thiazole substrate, DMF, and POCl₃ is a critical factor. Using an excess of the Vilsmeier reagent is common to ensure complete conversion of the substrate.

    • Recommendation: Start with a POCl₃ to substrate ratio of 1.5 to 2.0 equivalents. DMF is often used as the solvent, but if another solvent is used, ensure at least 1.5 equivalents of DMF are present.

  • Order of Addition: The standard and generally most effective method is to pre-form the Vilsmeier reagent before adding the substrate.

    • Protocol: Slowly add POCl₃ to ice-cooled, stirred DMF. An exothermic reaction will occur, and the mixture may solidify or become a thick slurry; this is normal and indicates the formation of the Vilsmeier reagent.[4] After stirring for a short period (e.g., 30 minutes) at a low temperature, the 2-(dimethylamino)thiazole substrate can be added.

  • Reaction Time and Temperature: These two parameters are linked. Higher temperatures will require shorter reaction times.

    • Recommendation: Monitor the reaction progress using TLC. If the reaction stalls, a modest increase in temperature may be necessary. Prolonged reaction times at high temperatures can lead to decomposition and the formation of tarry by-products.

ParameterRecommended RangeRationale
Substrate:POCl₃:DMF 1 : 1.5-2.0 : (Solvent)Ensures complete formation of the electrophile and drives the reaction to completion.
Temperature 0°C to 80°CSubstrate-dependent; higher temperatures may be needed for less reactive substrates.[1]
Reaction Time 1 to 12 hoursMonitor by TLC to determine optimal time and avoid degradation.
Q3: My reaction mixture turned dark and tarry, making workup and purification difficult. What causes this?

A3: The formation of dark, insoluble tars is a common sign of product or reagent decomposition. This is almost always caused by excessive heat.

  • Uncontrolled Exotherm: The formation of the Vilsmeier reagent is exothermic. If POCl₃ is added too quickly to DMF, especially at room temperature, a runaway reaction can occur, leading to decomposition.

    • Prevention: Always add POCl₃ slowly to DMF in an ice bath (0-5°C) with vigorous stirring.

  • Excessive Reaction Temperature: While some heating may be necessary, temperatures that are too high or heating for too long can cause the electron-rich thiazole ring or the final aldehyde product to polymerize or decompose.

    • Prevention: Find the minimum temperature required for a reasonable reaction rate by careful monitoring.

Q4: The aqueous workup is highly exothermic and dangerous. What is the safest way to quench the reaction?

A4: The violent reaction during workup is due to the quenching of unreacted POCl₃ with water, which is a highly exothermic process that produces phosphoric and hydrochloric acid.[6] A standard quench by adding water to the reaction flask is dangerous.

  • The "Reverse Quench" Method: The safest and most controlled method is to add the reaction mixture to a vigorously stirred vessel of crushed ice or an ice/water slurry.[6]

    • Rationale: The large volume of ice provides an efficient heat sink, absorbing the heat generated from the hydrolysis of POCl₃ and preventing a dangerous temperature spike. This method also facilitates the hydrolysis of the iminium salt intermediate to the desired aldehyde product.[4][7]

  • Neutralization: After the quench, the solution will be highly acidic. It must be carefully neutralized with a base (e.g., NaOH, NaHCO₃, or K₂CO₃ solution) while cooling in an ice bath to precipitate the crude product.

Section 2: Precursor Quality and FAQs
Q5: How does the purity of the starting material, 2-(Dimethylamino)-1,3-thiazole, affect the reaction?

A5: The purity of your starting material is paramount. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][7] The 2-(dimethylamino) group is a strong electron-donating group, which activates the C5 position of the thiazole ring for electrophilic attack.

  • Impurities: Any nucleophilic impurities in the starting material can compete with the thiazole in reacting with the Vilsmeier reagent, consuming the electrophile and reducing your yield.

  • Moisture: As with the reagents, any water present in the starting material will destroy the Vilsmeier reagent. Ensure the precursor is thoroughly dried before use.

Q6: What is the expected regioselectivity of this formylation?

A6: The formylation of 2-(dimethylamino)thiazole is expected to be highly regioselective for the C5 position. The powerful electron-donating effect of the dimethylamino group at the C2 position strongly activates the C5 position towards electrophilic attack. The nitrogen atom in the ring deactivates the C4 position.

Section 3: Experimental Protocols & Visual Guides
Protocol 1: Vilsmeier-Haack Formylation of 2-(Dimethylamino)-1,3-thiazole
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (10 equivalents).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid or thick slurry is expected.

Step 2: Formylation Reaction

  • Dissolve 2-(Dimethylamino)-1,3-thiazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

Step 3: Workup and Purification

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Once the reaction is complete (as determined by TLC), cool the reaction flask to room temperature.

  • Slowly and carefully pour the reaction mixture into the beaker of crushed ice.

  • Cool the resulting acidic solution in an ice bath and slowly add a saturated solution of sodium bicarbonate (or 5M NaOH) until the pH is neutral (pH ~7-8).

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • If the product does not precipitate, extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Visual Guide 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ Thiazole 2-(Dimethylamino)thiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate Iminium_Intermediate_2 Iminium Salt Intermediate Final_Product 2-(Dimethylamino)-1,3- thiazole-5-carbaldehyde H2O H₂O (Workup) Iminium_Intermediate_2->Final_Product + H₂O

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

Visual Guide 2: Troubleshooting Workflow for Low Yield

Troubleshooting Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Moisture 1. Check for Moisture - Oven-dried glassware? - Anhydrous reagents/solvents? Start->Check_Moisture Check_Reagents 2. Check Reagent Quality - Fresh POCl₃? - High-purity DMF? Check_Moisture->Check_Reagents No Fix_Moisture Action: Dry all components rigorously. Check_Moisture->Fix_Moisture Yes Check_Stoichiometry 3. Check Stoichiometry - Excess Vilsmeier Reagent? (1.5-2.0 eq POCl₃) Check_Reagents->Check_Stoichiometry No Fix_Reagents Action: Use fresh, high-purity reagents. Check_Reagents->Fix_Reagents Yes Check_Temp 4. Optimize Temperature - Reaction monitored by TLC? - Stalled at room temp? Check_Stoichiometry->Check_Temp No Fix_Stoichiometry Action: Increase equivalents of POCl₃. Check_Stoichiometry->Fix_Stoichiometry Yes Fix_Temp Action: Gradually increase temperature (e.g., to 60-80°C) and monitor. Check_Temp->Fix_Temp Yes Success Yield Improved Check_Temp->Success No Fix_Moisture->Start Fix_Reagents->Start Fix_Stoichiometry->Start Fix_Temp->Success

Caption: A systematic approach to diagnosing and fixing low-yield issues.

References

Technical Support Center: Stability of 2-Aminothiazole Derivatives in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of these compounds in dimethyl sulfoxide (DMSO) stock solutions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your compounds and the reliability of your experimental data.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you quickly diagnose and resolve common problems encountered with 2-aminothiazole derivatives in DMSO stock solutions.

Q1: My experimental results with a 2-aminothiazole derivative are not reproducible. Could the stability of my DMSO stock solution be the issue?

A1: Yes, inconsistent results are a primary indicator of compound instability. 2-aminothiazole derivatives can degrade in DMSO, especially when stored at room temperature.[1][2] This degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering species.[1][3]

Immediate Actions:

  • Verify Compound Integrity: Analyze your current stock solution using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to check for the presence of the parent compound and any degradation products.[4]

  • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material for your next experiment.

  • Optimize Storage: Store the new stock solution at -20°C or -80°C to minimize degradation.[1]

Q2: I observed a color change in my 2-aminothiazole DMSO stock solution. What does this signify?

A2: A visible color change is a strong indicator of chemical decomposition.[1] Oxidation and dimerization are common degradation pathways for 2-aminothiazoles in DMSO, which can result in colored byproducts.[1][2]

Troubleshooting Workflow:

start Color Change Observed check_storage Review Storage Conditions (Temp, Light Exposure) start->check_storage analyze_sample Analyze by LC-MS/NMR check_storage->analyze_sample degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed discard_stock Discard Old Stock degradation_confirmed->discard_stock Yes end Proceed with Experiment degradation_confirmed->end No prepare_fresh Prepare Fresh Stock discard_stock->prepare_fresh optimize_storage Implement Optimal Storage (-20°C or -80°C, protect from light) prepare_fresh->optimize_storage optimize_storage->end

Caption: Troubleshooting workflow for color change in stock solutions.

Q3: My compound's activity has significantly decreased over time, even with storage at 4°C. Why is this happening?

A3: While 4°C is better than room temperature, it may not be sufficient to halt the degradation of sensitive 2-aminothiazole derivatives. Studies have shown that significant decomposition can still occur at 4°C over several days.[1] Furthermore, repeated freeze-thaw cycles can also contribute to compound degradation.[5][6]

Best Practices to Mitigate Activity Loss:

  • Aliquot Your Stock: Prepare single-use aliquots to minimize freeze-thaw cycles.

  • Lower Storage Temperature: Store your stock solutions at -20°C or, for long-term storage, at -80°C. Decomposition is significantly slower at -20°C.[1]

  • Use Anhydrous DMSO: DMSO is hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways.[7][8] Use high-purity, anhydrous DMSO when preparing stock solutions.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical principles governing the stability of 2-aminothiazole derivatives in DMSO.

Q4: What are the primary mechanisms of 2-aminothiazole degradation in DMSO?

A4: The primary degradation pathways for 2-aminothiazole derivatives in DMSO involve oxidation and dimerization.[1][2] The thiazole ring, particularly at the 5-position, can be susceptible to reaction.[1] DMSO, while generally considered a stable solvent, can participate in or facilitate these reactions, especially in the presence of light, heat, or impurities.

Illustrative Degradation Pathway:

parent 2-Aminothiazole Derivative in DMSO oxidation Oxidation Products parent->oxidation Room Temp, O2, Light dimerization Dimerization Products parent->dimerization Room Temp further_degradation Further Degradation (Complex Mixture) oxidation->further_degradation dimerization->further_degradation

Caption: General degradation pathways of 2-aminothiazoles in DMSO.

Q5: How does storage temperature affect the stability of 2-aminothiazole derivatives in DMSO?

A5: Temperature is a critical factor in the stability of these compounds. A study on a specific 2-aminothiazole derivative demonstrated a significant temperature-dependent degradation profile.[1]

Storage TemperaturePercentage of Decomposition (after 7 days)
Room Temperature64%
+4°CSignificant (data not quantified)
-20°CMinimal to none

Data adapted from a study on a specific antimalarial 2-aminothiazole.[1]

This data clearly indicates that storing 2-aminothiazole stock solutions at -20°C is crucial for maintaining their integrity.

Q6: How many freeze-thaw cycles can my 2-aminothiazole stock solution tolerate?

A6: While some robust compounds can withstand multiple freeze-thaw cycles without significant degradation, it is a risk for sensitive compounds.[7][9] One study indicated that for a diverse set of compounds, there was no significant loss after 11 freeze-thaw cycles.[7][9] However, another study showed a drop of over 10% in compound integrity within 10 cycles for some library compounds.[5] Given the known instability of some 2-aminothiazoles, it is best to minimize freeze-thaw cycles.

Recommendation: Aliquot your stock solution into single-use volumes immediately after preparation. This is the most reliable way to avoid the potential for degradation due to repeated temperature cycling.

Q7: What is the best way to monitor the stability of my 2-aminothiazole derivatives?

A7: A proactive stability monitoring program is essential. The gold standard for this is a combination of analytical techniques.

Recommended Protocol for Stability Assessment:

  • Initial Analysis (t=0):

    • Prepare your 2-aminothiazole derivative stock solution in high-purity, anhydrous DMSO.

    • Immediately analyze a sample using a validated HPLC-UV or LC-MS method to determine the initial purity and concentration.[4] This serves as your baseline.

  • Storage:

    • Store the main stock and aliquots at your desired temperature (e.g., room temperature, 4°C, -20°C, and -80°C) and protect them from light.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze it using the same HPLC-UV or LC-MS method.

    • Compare the peak area of the parent compound to the t=0 sample to determine the percentage of compound remaining.

    • Examine the chromatogram for the appearance of new peaks, which would indicate degradation products.

  • Data Evaluation:

    • Plot the percentage of the parent compound remaining over time for each storage condition to establish a stability profile for your specific derivative.

References

Technical Support Center: Navigating Thiazole Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole aldehyde reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Thiazoles are a cornerstone in medicinal chemistry, and the introduction of an aldehyde functionality opens up a vast landscape of molecular possibilities.[1][2][3] However, these reactions can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of thiazole aldehydes, primarily focusing on the Vilsmeier-Haack formylation and the Hantzsch thiazole synthesis.

Problem 1: Low or No Yield of Thiazole Aldehyde in Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like thiazoles.[4] However, achieving high yields can be challenging.

Potential Causes & Solutions:

  • Insufficient Thiazole Ring Activation: The Vilsmeier reagent is a mild electrophile and requires an electron-rich aromatic system to react efficiently.[5][6]

    • Expert Insight: The electronic nature of the substituents on the thiazole ring plays a crucial role. Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups enhance the nucleophilicity of the thiazole ring, facilitating the electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring, often leading to poor or no reaction.

    • Solution: If your thiazole substrate is deactivated, consider synthetic routes that install the aldehyde group prior to the introduction of the EWG.

  • Suboptimal Reaction Temperature: The temperature for a Vilsmeier-Haack reaction is critical and substrate-dependent.

    • Expert Insight: While some highly activated thiazoles may react at room temperature or even lower, less reactive substrates often require heating. However, excessive heat can lead to decomposition of the starting material or the Vilsmeier reagent.

    • Solution: Start with the reaction at 0°C and slowly warm to room temperature. If no reaction is observed (monitored by TLC), gradually increase the temperature to a maximum of 80°C.[7]

  • Improper Stoichiometry of Reagents: The ratio of the thiazole substrate to the Vilsmeier reagent (POCl₃ and DMF) is a key parameter.

    • Expert Insight: An excess of the Vilsmeier reagent is often used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of side products.

    • Solution: A typical starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent. If the yield is low, a systematic optimization of the stoichiometry is recommended.

Problem 2: Formation of Side Products in Thiazole Aldehyde Synthesis

The appearance of unexpected spots on your TLC plate can be perplexing. Understanding the potential side reactions is the first step to mitigating them.

Potential Causes & Solutions:

  • Competing Formylation Sites: In substituted thiazoles, formylation may occur at unintended positions.

    • Expert Insight: The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic and steric effects of the substituents on the thiazole ring. For instance, in 2-aminothiazole derivatives, formylation can occur at the C5 position of the thiazole ring, the phenyl group (if present), or even the amino group.[8][9]

    • Solution: Protecting groups can be employed to block reactive sites. For example, the amino group in 2-aminothiazole can be acylated to direct formylation to the C5 position.

  • Formation of N,N-dimethylformimidamide Derivatives: With 2-aminothiazole substrates, the Vilsmeier reagent can react with the amino group to form N,N-dimethylformimidamide side products.[8]

    • Expert Insight: This side reaction is more prevalent when the C5 position is sterically hindered or electronically deactivated.

    • Solution: As mentioned above, protecting the amino group can prevent this side reaction. Alternatively, using a different formylation method that does not involve a Vilsmeier reagent may be necessary.

  • Decomposition of Starting Materials or Products: Thiazole derivatives and aldehydes can be sensitive to harsh reaction conditions.

    • Expert Insight: Prolonged reaction times at elevated temperatures can lead to decomposition. Thiazole aldehydes themselves can be unstable under strongly acidic or basic conditions.

    • Solution: Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed. During workup, avoid strong acids or bases if possible.

Problem 3: Difficulty in Purifying the Thiazole Aldehyde Product

Purification can be a significant bottleneck, especially if the product is unstable or has similar polarity to impurities.

Potential Causes & Solutions:

  • Product Instability on Silica Gel: Some thiazole aldehydes can degrade on silica gel, which is acidic.

    • Expert Insight: The aldehyde group can be susceptible to oxidation or other transformations on the acidic surface of standard silica gel.

    • Solution:

      • Use a less acidic stationary phase, such as neutral alumina, for column chromatography.

      • Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent.

      • Consider alternative purification methods like recrystallization or preparative thin-layer chromatography (prep-TLC).

  • Co-elution of Product and Impurities: If the polarity of the desired product is very close to that of a side product or unreacted starting material, separation by column chromatography can be challenging.

    • Expert Insight: This is a common issue when side products have similar functional groups to the desired product.

    • Solution:

      • Systematically screen different solvent systems for column chromatography to maximize the separation.

      • If the impurity is a starting material, consider adjusting the stoichiometry of the reaction to ensure its complete consumption.

      • If the impurity is a known side product, try to modify the reaction conditions to minimize its formation.

  • Product Loss During Aqueous Workup: Thiazole aldehydes with some water solubility can be lost during the extraction process.

    • Expert Insight: The polarity of the thiazole ring can impart some aqueous solubility, especially in smaller molecules.

    • Solution:

      • Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product.

      • Perform multiple extractions with smaller volumes of the organic solvent.

      • If the product is particularly water-soluble, consider back-extraction of the combined aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for thiazole formylation?

A1: The Vilsmeier-Haack reaction proceeds in two main stages. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4] The electron-rich thiazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the thiazole aldehyde.

Q2: My Hantzsch thiazole synthesis using an aldehyde is giving a low yield. What can I do?

A2: The Hantzsch synthesis is a classic method for preparing thiazoles.[2][10] Low yields can often be attributed to several factors:

  • Reaction Conditions: The reaction is often sensitive to pH. Acidic conditions can sometimes lead to the formation of isomeric side products.[11] Consider buffering the reaction mixture or using a mild base.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is commonly used, but exploring other polar solvents may be beneficial.[12]

  • Temperature: While some Hantzsch reactions proceed at room temperature, others require heating to go to completion. A systematic temperature optimization study is recommended.

  • Purity of Starting Materials: Ensure that your aldehyde and other reactants are pure, as impurities can interfere with the reaction.

Q3: Are there any alternatives to the Vilsmeier-Haack reaction for formylating thiazoles?

A3: Yes, several other methods can be used to introduce a formyl group onto a thiazole ring:

  • Deprotonation and Formylation: The C2-proton of thiazole is acidic and can be removed by a strong base like an organolithium reagent. The resulting 2-lithiothiazole can then be quenched with a formylating agent like DMF to yield the 2-formylthiazole.[13]

  • Oxidation of a Methyl Group: If you have a methylthiazole, the methyl group can be oxidized to an aldehyde using various oxidizing agents.

  • Duff Reaction: For electron-rich thiazoles, the Duff reaction using hexamethylenetetramine is another option for formylation.

Q4: How can I confirm the position of formylation on my thiazole ring?

A4: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the aldehyde proton will be characteristic (typically around 9-10 ppm). The coupling patterns and chemical shifts of the remaining aromatic protons on the thiazole ring will provide crucial information about the substitution pattern.

  • ¹³C NMR: The chemical shift of the aldehyde carbon will be in the range of 180-200 ppm.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to unambiguously determine the connectivity and spatial relationships of the atoms in the molecule.

Experimental Protocols & Data

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a 2-Substituted Thiazole
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the DMF with vigorous stirring.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 2-substituted thiazole (1.0 equiv.) in anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Troubleshooting Vilsmeier-Haack Formylation
Observation Potential Cause Suggested Solution
No reactionDeactivated thiazole ringUse a thiazole with electron-donating groups.
Low yieldSuboptimal temperatureOptimize temperature (start low, then gradually heat).
Multiple productsCompeting formylation sitesUse protecting groups for other reactive sites.
Product degradationInstability on silica gelUse neutral alumina for chromatography or recrystallize.

Visualizing Reaction Pathways

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole Thiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent Thiazole_Aldehyde Thiazole Aldehyde Intermediate->Thiazole_Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of Vilsmeier-Haack formylation of thiazole.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Stoich Optimize Reagent Stoichiometry Optimize_Temp->Optimize_Stoich Success Improved Yield Optimize_Temp->Success If yield improves Change_Solvent Change Solvent Optimize_Stoich->Change_Solvent Optimize_Stoich->Success If yield improves Consider_Protecting_Groups Consider Protecting Groups Change_Solvent->Consider_Protecting_Groups Alternative_Method Use Alternative Formylation Method Consider_Protecting_Groups->Alternative_Method If side reactions persist Alternative_Method->Success

Caption: A logical workflow for troubleshooting low yields in thiazole aldehyde synthesis.

References

Technical Support Center: Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted thiazoles. Thiazole scaffolds are cornerstones in medicinal chemistry and materials science, but their synthesis, most commonly via the Hantzsch reaction, is often plagued by side reactions that can diminish yield and complicate purification.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reactions, understand their chemical origins, and implement effective solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis of substituted thiazoles. Each entry details the potential causes and provides actionable steps for remediation.

Q1: My Hantzsch thiazole synthesis is suffering from low yield and a complex mixture of byproducts. What are the likely causes and how can I fix this?

Low yields are the most common complaint in thiazole synthesis. The issue rarely stems from a single cause but rather a combination of factors related to reagents and reaction conditions.

A1: Root Causes & Corrective Actions

Several factors can contribute to low yields in the Hantzsch synthesis, which typically involves the condensation of an α-haloketone and a thioamide.[1][2]

  • Purity and Stability of Starting Materials: The α-haloketone is often the weakest link. These compounds can be unstable, undergoing self-condensation or decomposition over time.

    • Troubleshooting:

      • Verify Purity: Always assess the purity of the α-haloketone by NMR or TLC before use.

      • Use Freshly Prepared Reagents: If possible, use the α-haloketone immediately after synthesis or purification.

      • In Situ Generation: For particularly unstable α-haloketones, consider a one-pot procedure where the ketone is halogenated and then immediately reacted with the thioamide without isolation.[3]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unconsumed starting materials that complicate purification and can even participate in side reactions.

    • Troubleshooting:

      • Thioamide in Excess: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide component. This helps to drive the reaction to completion and ensures the full consumption of the often more valuable or unstable α-haloketone.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized for each specific substrate pair.

    • Troubleshooting:

      • Temperature Control: If no product is forming, a gradual increase in temperature may be necessary.[4] Conversely, if you observe significant byproduct formation, the reaction may be running too hot, leading to decomposition. Start at a moderate temperature (e.g., 50-65°C in ethanol) and adjust as needed.

      • Solvent Choice: Protic solvents like ethanol or methanol are standard and generally effective. However, for certain substrates, exploring other solvents may be beneficial. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC).[4] This allows you to observe the consumption of the limiting reagent and the formation of the product, ensuring you quench the reaction at the optimal time.

Troubleshooting Workflow for Low Yield

Below is a logical workflow for diagnosing and solving low-yield issues.

low_yield_workflow start Low Yield or Complex Mixture check_reagents 1. Check Reagent Purity (α-haloketone, thioamide) start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok purify_reagents Purify or Resynthesize Starting Materials reagents_ok->purify_reagents No check_stoichiometry 2. Verify Stoichiometry reagents_ok->check_stoichiometry Yes purify_reagents->check_reagents stoich_ok Using Slight Excess of Thioamide? check_stoichiometry->stoich_ok adjust_stoich Adjust to 1.1-1.5 eq. of Thioamide stoich_ok->adjust_stoich No optimize_conditions 3. Optimize Conditions stoich_ok->optimize_conditions Yes adjust_stoich->check_stoichiometry monitor_tlc Monitor by TLC optimize_conditions->monitor_tlc adjust_temp Adjust Temperature (Increase or Decrease) monitor_tlc->adjust_temp success Improved Yield monitor_tlc->success Reaction Complete adjust_temp->monitor_tlc

Caption: A step-by-step workflow for troubleshooting low yields in thiazole synthesis.

Q2: My reaction with an N-substituted thiourea gave me a mixture of isomers. How can I control the regioselectivity?

This is a classic problem when using N-monosubstituted thioureas. The condensation with an α-haloketone can result in two different regioisomers, complicating the synthesis and purification.

A2: The Role of pH in Directing Regioselectivity

The formation of either 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles is highly dependent on the reaction pH.[1]

  • Mechanism of Isomer Formation: The initial S-alkylation of the thiourea is followed by an intramolecular cyclization. This cyclization can occur via attack from either the substituted or the unsubstituted nitrogen atom.

  • Controlling the Outcome:

    • Neutral/Basic Conditions: In neutral solvents like ethanol, the more nucleophilic, unsubstituted nitrogen typically attacks the carbonyl carbon, leading to the desired 2-(N-substituted amino)thiazole .

    • Acidic Conditions: Under strongly acidic conditions (e.g., using HCl in ethanol), the exocyclic amino group can be protonated. This deactivates it towards cyclization, favoring attack by the endocyclic nitrogen and leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][5]

regioisomer_mechanism cluster_start Starting Materials cluster_products Reaction Pathways thiourea N-R-Thiourea intermediate S-Alkylated Intermediate thiourea->intermediate haloketone α-Haloketone haloketone->intermediate amino_thiazole 2-(N-R-amino)thiazole (Desired Product) intermediate->amino_thiazole Neutral pH (Ethanol) imino_thiazole 3-R-2-iminothiazole (Isomeric Impurity) intermediate->imino_thiazole Acidic pH (HCl/Ethanol)

Caption: Control of regioselectivity in thiazole synthesis using reaction pH.

Q3: I'm struggling to purify my final thiazole product. What are the best strategies for removing persistent impurities?

Purification is often as challenging as the synthesis itself. Success depends on correctly identifying the nature of the impurities and choosing an appropriate strategy.[1]

A3: A Multi-Pronged Approach to Purification

  • Unreacted Starting Materials: As discussed, using a slight excess of the thioamide can help consume the α-haloketone. Unreacted thioamide is generally easier to remove.

    • Solution: A simple aqueous wash or recrystallization can often remove unreacted thioamide or its salts.

  • Colored Impurities and Tars: These are often the result of decomposition or polymerization side reactions.

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution and then filter it through a pad of Celite®. The charcoal will adsorb many of the colored, high-molecular-weight impurities.[1][6]

  • Isomeric Byproducts or Structurally Similar Impurities: When impurities have similar polarity to the product, standard chromatography can be difficult.

    • Solution 1: Column Chromatography: This remains a viable, though sometimes tedious, option. Experiment with different solvent systems to achieve better separation on a TLC plate before scaling up to a column.[1]

    • Solution 2: Salt Formation: If your thiazole product has a basic nitrogen atom, you can try to form a salt (e.g., a hydrochloride or hydrobromide salt) by treating a solution of the crude product with HCl or HBr. The salt may have very different solubility properties and could crystallize out, leaving impurities behind in the solvent.[1] The free base can then be regenerated by neutralization.

Table 1: Summary of Purification Strategies
Impurity TypeRecommended StrategyKey Considerations
Unreacted ThioamideAqueous wash or recrystallization.Thioamide salts are often water-soluble.
Unreacted α-HaloketoneOptimize stoichiometry (excess thioamide).Difficult to remove post-reaction; prevention is key.
Colored/Polymeric TarsRecrystallization with activated charcoal.Use charcoal sparingly; it can adsorb the product as well.
Isomers/Similar Polarity1. Column Chromatography2. Salt Formation & Crystallization1. Requires careful optimization of solvent system.2. Product must have a basic site for protonation.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction. While seemingly straightforward, it proceeds through a distinct multi-step pathway.[7]

A1: The Hantzsch Pathway

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms an isothiourea salt intermediate.[2]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a 4-hydroxythiazoline intermediate.

  • Aromatization: A final elimination step (often acid-catalyzed) removes a proton and the hydroxyl group, leading to the formation of the stable, aromatic thiazole ring.

hantzsch_mechanism reagents α-Haloketone + Thioamide step1 1. S-Alkylation (SN2) reagents->step1 intermediate1 Isothiourea Intermediate step1->intermediate1 step2 2. Intramolecular Cyclization intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Dehydration intermediate2->step3 intermediate3 4-Hydroxythiazoline step3->intermediate3 step4 4. Aromatization intermediate3->step4 product Substituted Thiazole step4->product

Caption: The multi-step mechanism of the Hantzsch thiazole synthesis.

Q2: Are there greener or more modern alternatives to the classic Hantzsch synthesis that can minimize side reactions?

Yes, significant research has focused on improving the efficiency and environmental footprint of thiazole synthesis.

A2: Modern Synthetic Approaches

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically cut down reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing the time for side reactions to occur.[1]

  • One-Pot Procedures: These methods, which combine multiple reaction steps without isolating intermediates, are highly efficient. For example, a ketone can be α-halogenated and then condensed with a thiourea in the same reaction vessel, which is particularly useful when dealing with unstable α-haloketones.[3][8]

  • Use of Solid-Supported Catalysts: The development of reusable, solid-supported catalysts can simplify product purification (the catalyst is filtered off) and often provides milder reaction conditions, leading to fewer byproducts.[9]

  • Polymer-Supported Synthesis: For library synthesis, using a resin-bound starting material can greatly simplify purification, as excess reagents are simply washed away from the resin before the final product is cleaved.[10]

Q3: What is the best way to monitor the progress of my reaction?

Vigilant reaction monitoring is crucial for maximizing yield and minimizing byproduct formation.

A3: Thin-Layer Chromatography (TLC)

TLC is the most common and effective technique for tracking reaction progress.[4]

  • Procedure:

    • Prepare a TLC plate with co-spots of your starting α-haloketone, your thioamide, and the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Visualize the spots under a UV lamp.

  • Interpretation: A successful reaction will show the gradual disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the thiazole product. The reaction is complete when the limiting reagent spot is no longer visible.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard example and may require optimization for different substrates.[1][2]

  • Reagent Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to 65°C. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature.

  • Neutralization & Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. The free base of the product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry on a watch glass to a constant weight.

Protocol 2: Purification by Recrystallization with Activated Charcoal

This protocol is for removing colored impurities from a crude solid product.[1]

  • Solvent Selection: Choose a suitable recrystallization solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Add charcoal carefully to avoid violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad in a heated funnel to remove the charcoal. The goal is to prevent the product from crystallizing prematurely during filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

References

Technical Support Center: Optimizing Grignard Reactions with 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Grignard reactions involving 2-bromothiazole. The formation of 2-thiazolylmagnesium halides is a notoriously challenging transformation due to the electronic nature and potential instability of the thiazole ring system. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and high-yielding results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is analyzed with potential causes and actionable solutions.

Problem 1: The Grignard reaction fails to initiate.

Symptom: No exotherm, no change in the appearance of the magnesium turnings, and no formation of the characteristic cloudy grey Grignard solution after adding the initiator and a portion of the 2-bromothiazole.

Possible Causes:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[1]

  • Presence of Moisture: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[2] Any moisture in the glassware, solvent, or starting materials will prevent the reaction from starting.

  • Poor Quality Starting Materials: Impurities in the 2-bromothiazole or solvent can inhibit the reaction. One user in a forum noted that their purchased 2-bromothiazole contained a precipitate, which could indicate degradation or impurities.[3]

Recommended Solutions:

  • Magnesium Activation (Crucial Step):

    • Mechanical Activation: Before adding solvent, place the magnesium turnings in the flame-dried flask and stir them vigorously under an inert atmosphere to break the MgO layer.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[4] The disappearance of the iodine's purple color or the evolution of ethylene gas indicates successful activation.[1]

  • Ensure Strictly Anhydrous Conditions:

    • All glassware must be rigorously dried in an oven at >120 °C for several hours or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).[5]

    • Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Purify 2-Bromothiazole: If the starting material appears cloudy or contains solids, distillation under reduced pressure is recommended to remove non-volatile impurities.[3]

Problem 2: The reaction initiates but then stops, resulting in low conversion.

Symptom: An initial exotherm is observed, but the reaction ceases before all the magnesium is consumed, leading to a low concentration of the Grignard reagent and poor yields in subsequent reactions.

Possible Causes:

  • Insufficient Magnesium Activation: The initial activation may not have been sufficient to sustain the reaction.

  • Precipitation: The 2-thiazolylmagnesium bromide may precipitate from the solution, coating the remaining magnesium and preventing further reaction.

  • Side Reactions: Competing reactions, such as Wurtz-type homocoupling of the Grignard reagent with unreacted 2-bromothiazole, can consume the starting material.[2]

Recommended Solutions:

  • Switch to Halogen-Magnesium Exchange: This is often the most reliable method for preparing challenging heteroaryl Grignards. Instead of direct magnesium insertion, a more reactive, commercially available Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often called a "Turbo Grignard," is used to perform a halogen-metal exchange with 2-bromothiazole.[6] This method is faster, more tolerant of functional groups, and often proceeds at lower temperatures, minimizing side reactions.[7][8]

  • Improve Solubility: The addition of LiCl is known to break up the polymeric aggregates of Grignard reagents, increasing their solubility and reactivity.[6] Using a pre-complexed reagent like i-PrMgCl·LiCl inherently addresses this issue.

  • Control Addition Rate: When using the classical insertion method, add the solution of 2-bromothiazole dropwise to the activated magnesium suspension. This maintains a low concentration of the halide and minimizes Wurtz coupling.[9]

Problem 3: The reaction mixture turns dark brown or black.

Symptom: During the formation or refluxing of the Grignard reagent, the solution darkens significantly.

Possible Causes:

  • Decomposition: The 2-thiazolyl Grignard reagent can be thermally unstable. Prolonged heating or localized hot spots can lead to decomposition.

  • Impurities: Impurities in the magnesium or 2-bromothiazole can catalyze decomposition pathways.[2]

  • Wurtz Coupling Products: The formation of finely divided metal byproducts from side reactions can also cause the solution to darken.[2]

Recommended Solutions:

  • Lower the Reaction Temperature: Prepare the reagent at 0 °C or even lower temperatures, especially if using the halogen-magnesium exchange method.

  • Avoid Prolonged Heating: A user on a chemistry forum noted that refluxing for 3 hours caused their mixture to turn black.[5] Once the reaction is initiated, it should proceed without excessive heating. Monitor the consumption of magnesium visually as an endpoint.

  • Use High-Purity Reagents: Ensure both the magnesium and 2-bromothiazole are of high purity.

Frequently Asked Questions (FAQs)

Q1: Why is the preparation of 2-thiazolylmagnesium bromide so challenging?

The primary difficulty arises from the electronic properties of the thiazole ring. The C-2 proton of thiazole is relatively acidic, and the ring itself can be susceptible to side reactions. Furthermore, the resulting Grignard reagent can have limited stability, particularly at elevated temperatures.

Q2: What is the most reliable method for preparing the 2-thiazolyl Grignard reagent?

For consistency and high yields, the halogen-magnesium exchange method using i-PrMgCl·LiCl (Turbo Grignard) is highly recommended over the classical direct insertion method.[6] This approach circumvents the difficult initiation step and proceeds under milder conditions, which is critical for preserving the integrity of the sensitive thiazolyl anion.

Q3: What is the role of LiCl in "Turbo Grignard" reagents?

Lithium chloride is a crucial additive that enhances both the solubility and reactivity of Grignard reagents. It acts by breaking down the dimeric and polymeric aggregates that Grignard reagents typically form in solution (as described by the Schlenk equilibrium).[1][6] This leads to more reactive, monomeric organomagnesium species, which are particularly effective in challenging reactions like halogen-metal exchanges.

Q4: Can I use other Grignard reagents for the halogen-magnesium exchange?

Yes, other Grignard reagents like ethylmagnesium bromide can be used. However, i-PrMgCl is often preferred because the resulting isopropyl bromide byproduct is volatile, and the exchange equilibrium is generally favorable.

Q5: How can I determine the concentration of my freshly prepared Grignard reagent?

The concentration of a Grignard reagent should always be determined by titration before use in a subsequent reaction.[2] A common method involves quenching an aliquot of the Grignard solution with a known excess of I₂, and then back-titrating the unreacted I₂ with a standardized sodium thiosulfate solution.

Q6: My subsequent reaction is a Kumada coupling. Are there any special considerations?

Yes. The 2-thiazolyl Grignard reagent is an excellent nucleophile for nickel- or palladium-catalyzed Kumada cross-coupling reactions to form C-C bonds.[10][11][12] The use of "Turbo Grignard" reagents prepared with LiCl has been shown to be compatible and effective in these couplings, often allowing the reactions to proceed at low temperatures.[13]

Data & Protocols

Table 1: Comparison of Formation Methods for 2-Thiazolyl Grignard
FeatureClassical Mg InsertionHalogen-Magnesium Exchange (i-PrMgCl·LiCl)
Principle Oxidative insertion of Mg into C-Br bond.[14]Exchange between a reactive Grignard and the C-Br bond.[6]
Initiation Often difficult; requires activation.[4]Does not require initiation; reaction is fast.
Temperature Typically Room Temp to Reflux.-20 °C to Room Temperature.
Side Reactions Wurtz coupling is common.[2]Minimized due to lower temperatures and fast exchange.
Functional Group Tol. Low.High, especially with Knochel-type reagents.[15]
Reproducibility Can be variable.High.
Recommendation Use if Halogen-Mg exchange is not feasible.Highly Recommended Method.

Experimental Workflow Diagrams

G cluster_0 Workflow: Selecting a Method for 2-Thiazolyl Grignard Synthesis start Start: Need 2-Thiazolyl Grignard q1 Are you experiencing initiation issues or low yields? start->q1 method1 Method 1: Halogen-Magnesium Exchange (e.g., with i-PrMgCl·LiCl) [Recommended] q1->method1  Yes method2 Method 2: Classical Mg Insertion q1->method2  No end_goal Successful Grignard Formation method1->end_goal q2 Is Mg activation being performed correctly? (Iodine, DIBE, etc.) method2->q2 optimize Optimize Activation & Anhydrous Conditions q2->optimize No q2->end_goal Yes optimize->method2

Caption: Decision workflow for selecting the optimal synthesis method.

Caption: Halogen-magnesium exchange for 2-thiazolyl Grignard synthesis.

Protocol 1: Preparation of 2-Thiazolylmagnesium Bromide via Halogen-Magnesium Exchange (Recommended)

Materials:

  • 2-Bromothiazole (distilled)

  • iso-Propylmagnesium chloride lithium chloride complex (1.3 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet, thermometer

Procedure:

  • Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the reaction flask, add a solution of 2-bromothiazole (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the i-PrMgCl·LiCl solution (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour. The reaction progress can be monitored by quenching an aliquot and analyzing via GC-MS.

  • Completion: The resulting pale-yellow to light-brown solution of 2-thiazolylmagnesium chloride·LiCl is now ready for use in the subsequent reaction. It is recommended to titrate the solution to determine the exact concentration before use.

Protocol 2: Classical Preparation with Magnesium Activation

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-Bromothiazole (distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Standard flame-dried glassware setup for Grignard reactions.

Procedure:

  • Setup: Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and dropping funnel. Seal the system and maintain a positive pressure of inert gas.

  • Activation: Add a single crystal of iodine to the flask. Add a small portion (~10%) of the total anhydrous THF and stir. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the fading of the iodine color.

  • Initiation: Prepare a solution of 2-bromothiazole (1.0 eq) in the remaining anhydrous THF and add a small amount (~5%) to the activated magnesium suspension. Look for signs of reaction initiation (gentle bubbling, cloudiness, mild exotherm). If it does not start, add another drop of 1,2-dibromoethane.

  • Addition: Once the reaction is initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring at room temperature or with gentle warming for 1-2 hours until most of the magnesium has been consumed.

  • Completion: Cool the resulting grey, cloudy mixture to room temperature. The Grignard reagent is ready for use. Titrate to determine concentration.

References

Technical Support Center: A Guide to Identifying Impurities in 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in batches of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS No. 1005-28-3).[1][2] As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] This document is structured to provide both quick answers through frequently asked questions and in-depth analytical guidance for complex impurity profiling challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and queries that arise during the handling and analysis of this compound.

Q1: My batch of this compound has a yellow to brownish tint, but the certificate of analysis reports it as a white solid. Is this a cause for concern?

A slight discoloration is not uncommon and is often due to the presence of minor, highly colored impurities or degradation products. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of colored species. While a minor color change may not significantly impact the overall purity, it warrants further investigation using chromatographic techniques like HPLC-UV to quantify any potential impurities. It is also advisable to review the storage conditions, as exposure to light and air can accelerate degradation.

Q2: I'm observing a new, small peak in my HPLC chromatogram that wasn't present in the initial analysis of a new batch. What could be the likely cause?

The appearance of a new peak upon storage or handling suggests degradation of the material. Given the structure of this compound, the most probable degradation pathways are oxidation of the aldehyde to a carboxylic acid or hydrolysis of the dimethylamino group. To confirm this, a forced degradation study under oxidative and hydrolytic (acidic and basic) conditions can be performed to see if the new peak matches any of the generated degradation products.[5][6]

Q3: What are the most probable process-related impurities I should be looking for?

Process-related impurities are substances that are introduced or formed during the synthesis of this compound.[7] These can include unreacted starting materials, intermediates, and by-products from side reactions. While the exact impurities will depend on the specific synthetic route, common precursors to 2-aminothiazoles include α-haloketones and thiourea derivatives.[8][9] Therefore, it is prudent to screen for residual amounts of these starting materials.

Q4: How can I minimize the formation of impurities during storage and handling?

To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The aldehyde functionality is sensitive to oxidation, and the thiazole ring can be susceptible to photodegradation.[10] Using amber vials and minimizing exposure to ambient air and light are crucial preventative measures.

Q5: Are there any specific analytical techniques that are best suited for impurity profiling of this compound?

A multi-technique approach is always recommended for comprehensive impurity profiling.[3][7] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for routine purity assessment and quantification of known impurities.[11][12] For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of isolated impurities.[3]

Part 2: In-depth Troubleshooting Guides

This section provides detailed experimental protocols and data interpretation guidance for the advanced analysis of impurities in this compound.

Guide 1: A Systematic Approach to Impurity Analysis

This workflow provides a logical sequence of analytical techniques to efficiently identify and characterize impurities.

Impurity Identification Workflow start Batch of this compound with Suspected Impurity hplc_uv HPLC-UV Analysis for Purity Assessment and Quantification start->hplc_uv decision_known Is the impurity known? hplc_uv->decision_known lc_ms LC-MS Analysis for Molecular Weight Determination decision_sufficient Is structural information sufficient? lc_ms->decision_sufficient nmr NMR Spectroscopy for Structural Elucidation end_unknown Structure of Unknown Impurity Elucidated nmr->end_unknown end_known Impurity Identified and Quantified decision_known->lc_ms No decision_known->end_known Yes decision_sufficient->end_unknown Yes isolate Isolate Impurity (e.g., by Prep-HPLC) decision_sufficient->isolate No isolate->nmr

Caption: A systematic workflow for the identification and characterization of impurities.

Guide 2: Troubleshooting by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the cornerstone of purity analysis, providing quantitative data on the main component and any impurities.[11][12]

Experimental Protocol: HPLC-UV Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Potential Impurities and their Chromatographic Behavior

Potential Impurity Expected Relative Retention Time (RRT) vs. Parent Rationale
2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid< 1.0Increased polarity due to the carboxylic acid group leads to earlier elution on a reverse-phase column.
Starting Material (e.g., an α-haloketone)VariesDependent on the specific starting material used in the synthesis.
Dimerization Product> 1.0Increased molecular weight and likely increased hydrophobicity will result in a longer retention time.
N-oxide derivative< 1.0The introduction of a polar N-oxide group will decrease retention time.
Guide 3: Identification of Unknowns by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for obtaining molecular weight information of unknown impurities, which is a critical step in their identification.[7][13]

Experimental Protocol: LC-MS Analysis

The HPLC method described above can be directly coupled to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended as the nitrogen atoms in the thiazole ring and the dimethylamino group are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.

  • Scan Range: A scan range of m/z 50-1000 is typically sufficient to cover the parent compound and most expected impurities.

Data Presentation: Expected m/z Values for Common Impurities

The molecular weight of this compound is 156.04 g/mol . The expected [M+H]⁺ ion is at m/z 157.05.

Potential Impurity Chemical Transformation Expected [M+H]⁺ (m/z)
Oxidized ProductAddition of one oxygen atom (aldehyde to carboxylic acid)173.04
Hydrolysis ProductLoss of a methyl group143.03
Dimer2 x Parent Molecule313.09
N-oxide ProductAddition of one oxygen atom to a nitrogen173.04
Guide 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information, allowing for the unambiguous identification of impurities.[3]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: For unambiguous identification, it is often necessary to isolate the impurity of interest using preparative HPLC. Dissolve the isolated impurity or the bulk material (if the impurity is present at >5%) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The disappearance of the aldehyde proton signal (around 9.8 ppm) and the appearance of a broad carboxylic acid proton signal (around 12-13 ppm) would be indicative of oxidation.

  • ¹³C NMR: A carbon spectrum will show changes in the chemical shift of the carbonyl carbon, providing further evidence of structural changes.

  • 2D NMR: For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for piecing together the molecular structure.

Data Presentation: Key ¹H NMR Chemical Shifts for this compound

Proton Approximate Chemical Shift (ppm) in CDCl₃
Aldehyde (-CHO)9.8
Thiazole ring proton7.5
Dimethylamino (-N(CH₃)₂)3.2

Changes in these key chemical shifts can provide significant clues about the structure of an impurity.

Guide 5: Probing Stability with Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for identifying potential degradation products that may form under various stress conditions.[5][6][14]

Forced Degradation Workflow

Forced Degradation Workflow start This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze by HPLC-UV and LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Pathways analysis->end

Caption: A workflow for conducting forced degradation studies.

Expected Degradation Pathways

  • Acid/Base Hydrolysis: The dimethylamino group could be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.

  • Oxidation: The aldehyde group is the most likely site of oxidation, leading to the formation of the corresponding carboxylic acid. The sulfur atom in the thiazole ring could also be oxidized to a sulfoxide or sulfone under strong oxidative stress.

  • Photodegradation: Thiazole rings can be susceptible to photo-oxygenation, potentially leading to ring-opened products.[10]

By following the guidance and protocols outlined in this technical support center, researchers, scientists, and drug development professionals can confidently identify and characterize impurities in their batches of this compound, ensuring the quality and integrity of their research and development efforts.

References

Technical Support Center: Ensuring the Stability of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. The inherent reactivity of the thiazole ring, while crucial for its diverse biological activities, also presents unique challenges in terms of stability.[1] This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.

Section 1: Understanding Thiazole Degradation

The stability of a thiazole derivative is not an intrinsic constant but is highly dependent on its chemical environment. The primary pathways of degradation include hydrolysis, oxidation, and photodegradation. Understanding these mechanisms is the first step toward prevention.

The Pillars of Thiazole Instability
  • Hydrolytic Degradation (pH Sensitivity): The thiazole ring can be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[2][3] The rate and mechanism of hydrolysis are often dictated by the nature and position of substituents on the ring. For instance, some thiazolidine derivatives have been observed to degrade in weakly acidic environments (pH 3-5).

  • Oxidative Degradation: Thiazole compounds can be sensitive to oxidation.[2] This can be initiated by atmospheric oxygen, reactive oxygen species generated during an assay, or residual peroxides in solvents.[2] Advanced oxidation processes, such as exposure to UV light in the presence of hydrogen peroxide, can also lead to degradation.[4]

  • Photodegradation: Many aromatic heterocyclic compounds, including thiazoles, are susceptible to photodegradation upon exposure to light, particularly UV or high-intensity visible light.[2][5] This process can be complex, sometimes involving the formation of reactive species like singlet oxygen that can react with the thiazole ring.[5]

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Issue 1: Inconsistent experimental results or a gradual loss of compound activity.

  • Question: My experimental results are not reproducible, and my thiazole compound seems to be losing its biological activity in the assay buffer over a short period. What could be the cause?

  • Answer: This is a classic sign of compound degradation in your experimental solution. The primary culprits are often pH, oxidation, or temperature effects.

    • pH of the Solution: The thiazole ring's stability is pH-dependent, with hydrolysis being a common issue in alkaline media.[2]

    • Presence of Oxidizing Agents: Thiazole derivatives can be oxidized by dissolved oxygen or contaminants in your reagents.[2]

    • Temperature: Elevated temperatures, even room temperature for extended periods, can accelerate degradation.[2]

Troubleshooting Workflow:

start Inconsistent Results/ Loss of Activity check_ph Check pH of Assay Buffer start->check_ph ph_issue Is pH > 7.5 or < 5? check_ph->ph_issue adjust_ph Adjust Buffer to Neutral pH (e.g., pH 6.5-7.4) ph_issue->adjust_ph Yes check_reagents Check Reagents for Oxidants ph_issue->check_reagents No retest Retest Compound Activity adjust_ph->retest oxidant_issue Are Solvents/Reagents Fresh? check_reagents->oxidant_issue use_fresh Use Fresh, High-Purity Solvents/ Reagents. Consider Degassing. oxidant_issue->use_fresh No check_temp Review Temperature Exposure oxidant_issue->check_temp Yes use_fresh->retest temp_issue Is Compound at RT for > 2-4 hours? check_temp->temp_issue minimize_rt Minimize Time at Room Temperature. Use Ice Baths. temp_issue->minimize_rt Yes temp_issue->retest No minimize_rt->retest Thiazole Thiazole Derivative Hydrolysis Hydrolysis (Acid/Base) Thiazole->Hydrolysis Oxidation Oxidation (O2, H2O2) Thiazole->Oxidation Photodegradation Photodegradation (UV/Vis Light) Thiazole->Photodegradation RingOpened Ring-Opened Products Hydrolysis->RingOpened OxidizedProducts N-Oxides, Sulfoxides Oxidation->OxidizedProducts PhotoProducts Rearrangement Products/ Isomers Photodegradation->PhotoProducts

References

Technical Support Center: Troubleshooting Low Yields in the Cook-Heilborn Synthesis of 5-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Cook-Heilborn synthesis of 5-aminothiazoles. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this classic and versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you diagnose and resolve issues leading to low reaction yields.

The Cook-Heilborn synthesis, first reported in 1947, is a powerful method for creating 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1] Despite its utility, the reaction can be sensitive to a variety of factors. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your experimental outcomes.

Section 1: Understanding the Core Mechanism

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[1] This is followed by an intramolecular cyclization and a final tautomerization to yield the aromatic 5-aminothiazole product.[1] Each step presents potential pitfalls that can affect the overall yield.

Cook_Heilborn_Mechanism Cook-Heilborn Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Tautomerization A α-Aminonitrile (R-CH(NH2)CN) C Dithiocarbamate Intermediate A->C Nucleophilic attack B Carbon Disulfide (CS2) B->C D 5-Imino-2-thione Thiazolidine C->D Intramolecular 5-exo-dig cyclization E 5-Aminothiazole (Aromatic Product) D->E Thermodynamically favorable rearrangement

Caption: The key steps of the Cook-Heilborn synthesis.

Section 2: A Systematic Approach to Troubleshooting

When faced with low yields, a systematic approach is more effective than random adjustments. The following workflow provides a logical decision tree to help you pinpoint the root cause of the issue, starting from the most common and easily verifiable factors.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - α-aminonitrile fresh? - CS2 / Dithioacid pure? - Solvents anhydrous? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: - Purify/replace reagents - Dry solvents - Recalculate stoichiometry reagents_ok->fix_reagents No check_conditions 2. Evaluate Reaction Conditions - Temperature too high/low? - Insufficient mixing? - Reaction time optimized? reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok fix_conditions Action: - Adjust temperature - Increase stirring rate - Perform time-course study conditions_ok->fix_conditions No check_workup 3. Analyze Work-up & Purification - Product lost in aqueous layer? - Decomposition on silica? - Volatile product lost? conditions_ok->check_workup Yes fix_conditions->check_conditions workup_ok Work-up OK? check_workup->workup_ok fix_workup Action: - Check aqueous layer (TLC/extraction) - Neutralize silica gel - Use careful evaporation workup_ok->fix_workup No end Yield Improved workup_ok->end Yes fix_workup->check_workup

Caption: A decision tree for troubleshooting low yields.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you may encounter during your experiments.

Category 1: Starting Material & Reagent Integrity

Q1: My reaction is sluggish and gives multiple spots on TLC, even at the start. Could my α-aminonitrile be the problem?

A: Absolutely. The purity and stability of the α-aminonitrile are paramount. These compounds can be susceptible to decomposition, especially if they are salts that have been free-based and stored improperly.

  • Causality: α-aminonitriles can undergo self-condensation or hydrolysis, particularly in the presence of moisture or trace acid/base. This depletes your starting material and introduces impurities that can complicate the reaction and purification.

  • Troubleshooting Protocol:

    • Check Purity: Run a quick NMR spectrum (¹H NMR) of your α-aminonitrile starting material. Compare it against a reference spectrum to ensure there are no significant impurities.

    • Verify Integrity: If you are using the free base, ensure it was freshly prepared or properly stored. Aminoacetonitrile, for example, is often supplied as a salt (e.g., bisulfate) and must be carefully neutralized before use.

    • Storage: Store α-aminonitriles, especially free bases, under an inert atmosphere (N₂ or Ar), at low temperatures, and protected from light.

Q2: I suspect my carbon disulfide (or other sulfur source) is impure. How does this affect the yield?

A: The quality of the electrophilic sulfur reagent is critical. Carbon disulfide (CS₂) is the most common reagent, but dithioacids or isothiocyanates are also used.[2]

  • Causality: Impurities in CS₂, such as carbonyl sulfide (COS) or elemental sulfur, can lead to side reactions. Old or improperly stored isothiocyanates can hydrolyze, and dithioacids can decompose. This reduces the effective concentration of your desired reagent.

  • Troubleshooting Protocol:

    • Use a Fresh Bottle: The simplest solution is to use a new, sealed bottle of the reagent.

    • Purification of CS₂: If you suspect impurities, CS₂ can be purified by washing with a 5% aqueous solution of KMnO₄, followed by water, drying over CaCl₂, and distilling. Caution: CS₂ is extremely flammable and has a low autoignition temperature. Perform distillations with extreme care behind a blast shield.

    • Check Dithioacids: If you are preparing dithioacids in-situ, ensure the precursors are pure and the reaction goes to completion before adding the α-aminonitrile.

Category 2: Reaction Conditions & Setup

Q3: What is the optimal temperature? My reaction seems to be producing a dark, tarry substance at room temperature.

A: The Cook-Heilborn synthesis is known for proceeding under mild conditions, often at or below room temperature.[1] Elevated temperatures can significantly decrease the yield.

  • Causality: The intermediate dithiocarbamate is often thermally sensitive. Heating can promote polymerization and decomposition pathways over the desired intramolecular cyclization, leading to the formation of intractable tars.

  • Troubleshooting Protocol:

    • Lower the Temperature: Start the reaction at 0 °C using an ice bath. Add the reagents slowly and allow the mixture to warm to room temperature gradually over several hours.

    • Monitor by TLC: Track the consumption of the starting material and the formation of the product by thin-layer chromatography. If the reaction is clean but slow at 0 °C, you can let it stir at that temperature for a longer period before allowing it to warm.

    • Exothermic Reactions: The initial nucleophilic attack can be exothermic. Slow, controlled addition of one reagent to the other at a low temperature is crucial to dissipate heat and prevent side reactions.

Q4: The reaction stalls and does not go to completion, even after an extended time. What should I check?

A: Incomplete conversion is a common issue that often points to problems with stoichiometry, mixing, or reagent deactivation.

  • Causality: An incorrect molar ratio of reactants is a frequent cause. If the α-aminonitrile is the limiting reagent, ensuring a slight excess of the more volatile or less stable sulfur reagent (like CS₂) can sometimes drive the reaction to completion. Inefficient mixing can create localized concentration gradients, slowing the reaction.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Double-check your calculations and the masses/volumes of reagents used. A 1:1 to 1:1.2 ratio of α-aminonitrile to sulfur reagent is a good starting point.

    • Improve Mixing: Ensure vigorous stirring, especially in heterogeneous mixtures. A mechanical stirrer may be necessary for larger-scale reactions.

    • Re-addition of Reagent: If you suspect your sulfur reagent is decomposing over the reaction time, a second addition of a small portion of the reagent midway through the reaction can sometimes help push it to completion. Monitor by TLC to assess the effect.

Category 3: Work-up & Purification

Q5: My crude yield looks good, but I lose most of the material during column chromatography. Why?

A: The 5-aminothiazole product can be sensitive to the purification conditions, particularly the acidity of standard silica gel.

  • Causality: The amino group on the thiazole ring is basic and can strongly adsorb to the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to significant streaking on the column and poor recovery of the product. In some cases, the product may even decompose on the column.

  • Troubleshooting Protocol:

    • Neutralize the Silica: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent and adding 1-2% triethylamine (or another volatile base like pyridine). Let it stir for 15-20 minutes before packing the column.

    • Alternative Sorbents: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography.

    • Alternative Purification: If possible, try to purify the product by recrystallization or distillation (if it is a liquid) to avoid chromatography altogether.

Q6: I suspect my product is being lost in the aqueous layer during extraction. How can I confirm and prevent this?

A: The amino group makes the 5-aminothiazole product somewhat polar and potentially water-soluble, especially if it is protonated at a low pH.

  • Causality: If the work-up involves an acidic wash, your product can be protonated to form a salt, which will partition into the aqueous layer. Even without an acid wash, highly polar products may have some solubility in water.

  • Troubleshooting Protocol:

    • Check the Aqueous Layer: Before discarding any aqueous layers from your work-up, spot them on a TLC plate and compare with your product spot. If you see product, you have found your loss point.

    • pH Control: During extractions, ensure the aqueous phase is neutral or slightly basic (pH 7-8) to keep your product in its free base form, which is more soluble in organic solvents. You can use a saturated solution of sodium bicarbonate (NaHCO₃) for this.

    • Salting Out: Add sodium chloride (NaCl) to the aqueous layer to decrease the polarity of the water and reduce the solubility of your organic product, driving more of it into the organic phase.

    • Back-Extraction: If you find product in the aqueous layer, you can recover it. Make the aqueous layer basic (pH ~8-9) with a suitable base (e.g., NaHCO₃ or dilute NaOH) and re-extract with an organic solvent like ethyl acetate or dichloromethane.

Section 4: Optimizing Reaction Parameters

The yield of the Cook-Heilborn synthesis is sensitive to several variables. The table below summarizes the impact of key parameters and provides recommendations for optimization.

ParameterCommon Choice(s)Effect on Low YieldOptimization Strategy
α-Aminonitrile Aminoacetonitrile, etc.Impurities or degradation lead to side products and lower conversion.Use freshly prepared/purified starting material. Store under inert gas at low temperature.
Sulfur Reagent CS₂, Dithioacids, IsothiocyanatesImpurities or decomposition reduce the effective concentration.Use a new bottle or purified reagent.[1][2] A slight excess (1.1-1.2 eq) can be beneficial.
Solvent Ethanol, Methanol, Pyridine, DMFProtic solvents can participate in side reactions. High polarity can affect solubility.Ethanol or Methanol are common. If issues persist, consider an aprotic solvent like DMF, but be mindful of work-up.
Temperature 0 °C to Room TempHigh temperatures are a primary cause of low yields due to polymerization/decomposition.[3]Start the reaction at 0 °C and allow it to warm slowly. Maintain cooling if the reaction is exothermic.
pH / Base Often neutral or with a weak base (e.g., pyridine)Strongly acidic or basic conditions can degrade starting materials or products.The reaction is typically run under neutral conditions. A non-nucleophilic base can be used to scavenge any acid formed.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion. Excessive time can lead to product degradation.Monitor the reaction progress by TLC to determine the optimal endpoint for quenching.

Section 5: Standard Operating Procedure (SOP) - A Baseline Protocol

This procedure for the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide is provided as a general reference. You should adapt it based on your specific substrates and the troubleshooting advice above.

Materials:

  • Aminoacetonitrile bisulfate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Carbon disulfide (CS₂)

  • Ethanol (EtOH)

Protocol:

  • Prepare Free-Base Aminoacetonitrile: In a round-bottom flask, dissolve aminoacetonitrile bisulfate in a minimum amount of cold water. Cool the solution in an ice bath.

  • Slowly add a pre-chilled solution of 2M NaOH dropwise with vigorous stirring until the pH of the solution is ~10-11.

  • Extract the aqueous solution three times with cold dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate in vacuo at a low temperature (<30 °C). Caution: The free base is volatile and unstable; it is best to use it immediately.

  • Thiazole Formation: Dissolve the freshly prepared aminoacetonitrile in ethanol in a flask equipped with a stir bar and an inert gas inlet. Cool the solution to 0 °C in an ice bath.

  • Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% triethylamine).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Isolation: The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry. If it does not precipitate, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (using silica gel treated with 1-2% triethylamine) or recrystallization.

References

Technical Support Center: Method Development for Scaling Up Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning thiazole synthesis from the bench to larger-scale production. Here, we address common challenges through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries encountered when planning the scale-up of thiazole synthesis.

Q1: What is the most common and scalable method for synthesizing the thiazole ring?

A1: The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely used and generally scalable method for constructing the thiazole core.[1][2] The reaction's robustness lies in its straightforward condensation of an α-haloketone with a thioamide.[1][3] Its popularity for scale-up is due to typically high yields, the use of readily available starting materials, and the formation of a stable aromatic product.[2][3]

Q2: What are the primary safety concerns when scaling up Hantzsch thiazole synthesis?

A2: The primary safety concerns revolve around the reactants and reaction conditions. α-Haloketones are lachrymatory and toxic, requiring careful handling in well-ventilated areas or closed systems. The reaction can be exothermic, necessitating robust temperature control to prevent runaways, especially at a larger scale. Additionally, depending on the solvent used, flammability can be a significant hazard. A thorough process safety assessment is crucial before any scale-up.

Q3: Are there "greener" or more environmentally benign alternatives to the classical Hantzsch synthesis for large-scale production?

A3: Yes, significant research has focused on developing greener alternatives to mitigate the environmental impact of traditional methods.[4][5] These approaches often involve:

  • Alternative Reagents: Replacing toxic α-haloketones with substrates like α-diazoketones or sulfoxonium ylides.[5][6]

  • Green Solvents: Utilizing water, polyethylene glycol (PEG), or ionic liquids instead of volatile organic compounds.[5][7][8]

  • Catalyst Innovations: Employing reusable solid acid catalysts or biocatalysts like lipase to improve efficiency and reduce waste.[7][9]

  • Energy-Efficient Methods: Using microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.[4][10][11]

Q4: How does starting material quality impact the success of a scaled-up thiazole synthesis?

A4: Starting material quality is paramount for a successful and reproducible scale-up. Impurities in the α-haloketone or thioamide can lead to significant side product formation, reducing yield and complicating purification. For instance, residual acid or base in the starting materials can alter the reaction kinetics or catalyze undesired pathways. It is essential to have stringent quality control specifications for all raw materials.

Q5: What is a typical work-up and purification procedure for a Hantzsch thiazole synthesis, and how does it translate to a larger scale?

A5: A common laboratory-scale work-up involves cooling the reaction mixture, followed by precipitation of the product through the addition of a base (like sodium carbonate or ammonium hydroxide) to neutralize the HBr or HCl salt formed during the reaction.[3][12][13] The crude product is then collected by filtration.[3] For large-scale operations, this process is adapted using appropriately sized reactors, filtration equipment (like a Nutsche filter), and drying ovens. The key challenge in scaling up purification is often achieving the desired purity profile efficiently. Recrystallization is a common method, but choosing an appropriate and safe solvent system that provides good recovery is critical at scale.

Section 2: Troubleshooting Guide for Thiazole Synthesis Scale-Up

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected on a larger scale, or it varies between batches. What are the likely causes and how can I troubleshoot this?

A: Low and inconsistent yields are common challenges when scaling up. The root cause often lies in issues with reaction kinetics, mass transfer, or temperature control.

Troubleshooting Steps:

  • Re-evaluate Reagent Stoichiometry and Addition:

    • Causality: At a larger scale, ensuring homogenous mixing of reactants is more challenging. Improper stoichiometry, often due to inaccurate weighing or localized concentration gradients, can lead to an excess of one reactant, promoting side reactions.

    • Solution: Verify the calibration of scales and flowmeters. For liquid reagents, consider slow, subsurface addition into a well-agitated vessel to ensure rapid dispersion.

  • Investigate Temperature Control:

    • Causality: The Hantzsch synthesis is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Hot spots can form, leading to thermal degradation of reactants or products and the formation of impurities.

    • Solution: Implement a robust reactor cooling system. Monitor the internal reaction temperature closely with multiple probes if possible. Consider controlling the addition rate of a key reagent to manage the rate of heat generation.

  • Assess Mixing Efficiency:

    • Causality: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased side product formation.

    • Solution: Ensure the agitator (stirrer) design and speed are appropriate for the reactor geometry and reaction mass viscosity. For reactions involving solids, ensure the agitation is sufficient to keep them suspended.

Logical Troubleshooting Flow for Low Yield

start Low or Inconsistent Yield check_stoichiometry Verify Reagent Stoichiometry & Purity start->check_stoichiometry check_temp Analyze Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing side_reactions Identify Side Products (TLC, LC-MS) check_stoichiometry->side_reactions check_temp->side_reactions incomplete_conversion Check for Incomplete Conversion (IPC) check_mixing->incomplete_conversion product_isolation Review Work-up & Isolation Procedure side_reactions->product_isolation incomplete_conversion->product_isolation solution Implement Corrective Actions product_isolation->solution

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS) after scaling up. What are the common side reactions, and how can I minimize them?

A: The formation of impurities is often exacerbated at scale due to prolonged reaction times or inadequate temperature and mixing control.

Common Side Reactions in Hantzsch Synthesis:

  • Formation of Bis-adducts: An excess of the α-haloketone can react with the newly formed thiazole ring.

  • Hydrolysis of Thioamide: In the presence of water and acid (generated in situ), the thioamide can hydrolyze back to the corresponding amide.

  • Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

Troubleshooting Steps:

  • Control Reaction Temperature:

    • Causality: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to a broader impurity profile.

    • Solution: Maintain the reaction temperature within the validated range. As mentioned, ensure your reactor's cooling capacity is sufficient for the scale.

  • Optimize pH/Base Addition during Work-up:

    • Causality: The timing and rate of base addition during work-up are critical. Adding a strong base too quickly can create localized high pH, potentially catalyzing side reactions or degrading the product.

    • Solution: Use a milder base if possible (e.g., sodium bicarbonate instead of sodium hydroxide). Add the base slowly with vigorous mixing to maintain a homogenous pH. Monitor the pH throughout the addition.

  • Inert Atmosphere:

    • Causality: Some intermediates or the final product might be sensitive to oxidation, especially at elevated temperatures over longer reaction times.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

Hantzsch Thiazole Synthesis: Main Reaction vs. Side Pathway

cluster_main Desired Pathway cluster_side Potential Side Reaction A α-Haloketone C Thiazole Product A->C + B Thioamide B->C D α-Haloketone (Excess) F Bis-adduct Impurity D->F + E Thiazole Product E->F

Caption: Desired reaction versus a common side reaction.

Issue 3: Catalyst-Related Problems (For Catalyzed Variations)

Q: In my palladium-catalyzed C-H activation on a pre-formed thiazole, the reaction is stalling at a larger scale. What could be the cause?

A: When scaling up catalyzed reactions, especially those involving transition metals like palladium, catalyst activity and longevity are critical concerns.

Troubleshooting Steps:

  • Catalyst Poisoning by Sulfur:

    • Causality: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts.[12] It coordinates to the metal center, deactivating it and preventing catalytic turnover.[12] This effect can be more pronounced at scale due to longer reaction times.

    • Solution: An increase in catalyst loading may be necessary to compensate for the poisoning effect.[12] Alternatively, explore catalyst systems known to be more resistant to sulfur poisoning.

  • Mass Transfer Limitations:

    • Causality: If the reaction is heterogeneous (e.g., solid catalyst in a liquid phase), the rate can become limited by the diffusion of reactants to the catalyst surface. This is a common issue in large, poorly agitated vessels.

    • Solution: Improve agitation to ensure the catalyst remains well-suspended and in contact with the reactants. Consider using a catalyst with a higher surface area or a different support.

Catalyst Selection Considerations

Catalyst TypeTypical Use CaseScale-Up Considerations
Acid/Base (e.g., Hantzsch) Core thiazole ring formation.[12]Robust and well-established, but exotherms must be managed.
Palladium (e.g., Pd(OAc)₂) ** C-H functionalization/arylation of the thiazole ring.[12]Prone to sulfur poisoning, may require higher catalyst loading.[12] Cost and metal removal are key concerns.
Copper (e.g., CuI) Alternative C-H functionalization or multicomponent reactions.[14]Generally less expensive than palladium, but catalyst removal is still necessary.
Green Catalysts (e.g., SiW/SiO₂) **Greener one-pot multicomponent reactions.[9][15]Often reusable, reducing waste and cost. Mass transfer can be a factor if heterogeneous.

Section 3: Experimental Protocols

Protocol: Scalable Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general framework for a common Hantzsch synthesis. Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water (for rinsing)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus (e.g., Buchner funnel or Nutsche filter)

  • Drying oven

Step-by-Step Methodology:

  • Preparation: In the reactor, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).[3]

  • Reaction: Add methanol as the solvent (approx. 5-10 volumes relative to the limiting reagent). Begin agitation.

  • Heating: Heat the mixture to reflux (approximately 65-70°C) using the circulator. Monitor the reaction progress by a suitable in-process control (IPC) like TLC or LC-MS.[12] The reaction is typically complete within 1-3 hours.[12]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add 5% aqueous sodium carbonate solution to the stirred reaction mixture until the pH is basic (pH ~8-9).[3] This will precipitate the neutral 2-amino-4-phenylthiazole.

  • Isolation: Filter the resulting solid slurry. Wash the filter cake thoroughly with water to remove any inorganic salts.[3]

  • Drying: Dry the collected solid in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

General Workflow for Hantzsch Synthesis

A Charge Reactor with α-Haloketone & Thioamide B Add Solvent (e.g., Methanol) A->B C Heat to Reflux with Stirring B->C D Monitor Reaction by IPC (e.g., TLC, LC-MS) C->D E Cool to Room Temperature D->E F Precipitate Product with Base (e.g., Na2CO3 solution) E->F G Filter Solid Product F->G H Wash with Water G->H I Dry Product Under Vacuum H->I

Caption: Experimental workflow for the Hantzsch synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a carbaldehyde group at the 5-position of the thiazole ring, as seen in 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development.[6]

This guide provides a comparative analysis of the synthesis and characterization of this compound and its N-substituted analogues. We will delve into the nuances of the Vilsmeier-Haack formylation, a key synthetic transformation, and present a detailed comparison of the spectroscopic properties of these derivatives. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to synthesize and unequivocally characterize this important class of molecules.

Synthetic Strategies: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the formylating agent.[9]

The electron-donating nature of the 2-(dialkylamino) group strongly activates the thiazole ring towards electrophilic substitution, directing the formylation to the C-5 position. The general mechanism involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), followed by its attack on the electron-rich C-5 position of the thiazole ring and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 2-(Dialkylamino)thiazole Intermediate Sigma Complex Intermediate Thiazole->Intermediate + Vilsmeier Reagent Product 2-(Dialkylamino)-1,3-thiazole-5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Generalized Vilsmeier-Haack formylation workflow.

Comparative Synthesis of 2-(Dialkylamino)-1,3-thiazole-5-carbaldehydes

The synthesis of this compound and its derivatives, such as the N-benzyl-N-methyl and N-methyl-N-phenyl analogues, can be achieved by the Vilsmeier formylation of the corresponding 2-(dialkylamino)thiazoles.[5] While the core methodology remains the same, variations in the nature of the N-substituents can influence reaction conditions and yields.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Dimethylamino)thiazole

The following is a representative protocol based on established Vilsmeier-Haack procedures.[1]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Substrate Addition: Once the addition of POCl₃ is complete, add a solution of 2-(dimethylamino)thiazole in DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization: A Comparative Analysis

Thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized derivatives. Here, we compare the key spectroscopic features of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The chemical shifts of the protons and carbons are sensitive to the electronic environment, providing valuable insights into the influence of the N-substituents.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundH-4 (thiazole)CHON-CH₃N-CH₂Aromatic-H
This compound~8.0~9.8~3.2 (s, 6H)--
2-(N-Benzyl-N-methylamino)-1,3-thiazole-5-carbaldehyde~8.1~9.8~3.1 (s, 3H)~4.8 (s, 2H)~7.3-7.4 (m, 5H)
2-(N-Methyl-N-phenylamino)-1,3-thiazole-5-carbaldehyde~8.2~9.9~3.4 (s, 3H)-~7.2-7.5 (m, 5H)
2-Amino-1,3-thiazole-5-carbaldehyde~8.3~9.7---

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data for the N-substituted derivatives are based on expected trends from the findings of Gillon et al.[5]

¹H NMR Insights:

  • The thiazole H-4 proton typically appears as a singlet in the aromatic region.

  • The aldehydic proton is highly deshielded and appears as a singlet around 9.7-9.9 ppm.

  • The chemical shifts of the N-alkyl protons provide direct evidence of the substitution pattern on the amino group. In 2-(N-benzyl-N-methylamino)-1,3-thiazole-5-carbaldehyde, the benzylic protons appear as a singlet around 4.8 ppm.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundC=OC-2C-4C-5N-CH₃N-CH₂
This compound~185~170~150~125~40-
2-(N-Benzyl-N-methylamino)-1,3-thiazole-5-carbaldehyde~185~169~151~126~38~55
2-(N-Methyl-N-phenylamino)-1,3-thiazole-5-carbaldehyde~185~168~152~127~41-
2-Amino-1,3-thiazole-5-carbaldehyde~184~172~153~124--

Note: The chemical shifts are approximate and based on general knowledge of thiazole chemistry and expected substituent effects.

¹³C NMR Insights:

  • The carbonyl carbon of the aldehyde group is characteristically found at a low field, around 185 ppm.

  • The C-2 carbon, attached to the amino group, is also significantly deshielded.

  • The chemical shifts of the N-alkyl carbons provide complementary information to the ¹H NMR data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C=N Stretch (Thiazole)C-N Stretch
This compound~1670~1540~1350
2-(N-Benzyl-N-methylamino)-1,3-thiazole-5-carbaldehyde~1675~1535~1345
2-(N-Methyl-N-phenylamino)-1,3-thiazole-5-carbaldehyde~1680~1530~1340
2-Amino-1,3-thiazole-5-carbaldehyde~1665~1550~1360

Note: Frequencies are approximate.

IR Spectroscopy Insights:

  • A strong absorption band in the region of 1665-1680 cm⁻¹ is indicative of the carbonyl stretching vibration of the aldehyde group.

  • The characteristic C=N stretching vibration of the thiazole ring is typically observed around 1530-1550 cm⁻¹.

  • The C-N stretching of the dimethylamino group is also a notable feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compoundC₆H₈N₂OS156.21156 (M⁺), 127 (M⁺ - CHO), 113 (M⁺ - HN(CH₃)₂)
2-(N-Benzyl-N-methylamino)-1,3-thiazole-5-carbaldehydeC₁₂H₁₂N₂OS232.30232 (M⁺), 203 (M⁺ - CHO), 91 (C₇H₇⁺)
2-(N-Methyl-N-phenylamino)-1,3-thiazole-5-carbaldehydeC₁₁H₁₀N₂OS218.28218 (M⁺), 189 (M⁺ - CHO), 77 (C₆H₅⁺)
2-Amino-1,3-thiazole-5-carbaldehydeC₄H₄N₂OS128.15128 (M⁺), 99 (M⁺ - CHO)

Note: Fragmentation patterns are predicted based on common fragmentation pathways. A database indicates that mass spectra are available for 2-(Dimethylamino)thiazole-5-carboxaldehyde.[10]

Alternative Synthetic Methodologies

While the Vilsmeier-Haack reaction is a robust method, other synthetic routes to thiazole-5-carbaldehydes exist. For instance, a cascade annulation of enaminones and potassium thiocyanate using the Dess-Martin periodinane (DMP) reagent has been reported for the synthesis of thiazole-5-carbaldehydes. This method offers an alternative pathway that may be advantageous in specific contexts, such as for substrates incompatible with the acidic conditions of the Vilsmeier-Haack reaction.

Alternative_Synthesis Enaminone Enaminone Thiazole_Carbaldehyde Thiazole-5-carbaldehyde Enaminone->Thiazole_Carbaldehyde + KSCN, DMP KSCN KSCN KSCN->Thiazole_Carbaldehyde DMP Dess-Martin Periodinane DMP->Thiazole_Carbaldehyde

References

A Comparative Analysis of the Reactivity of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde in Condensation and Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Reactivity of a Versatile Heterocyclic Aldehyde

In the landscape of modern organic synthesis, heterocyclic aldehydes are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. Among these, 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde stands out as a key intermediate, featuring a unique combination of an electron-rich thiazole ring and a potent electron-donating dimethylamino group. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly used aldehydes, namely benzaldehyde, 4-nitrobenzaldehyde, and propanal. Through an exploration of fundamental electronic and steric effects, supported by established experimental protocols for the Knoevenagel condensation and Wittig olefination, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile reagent in their synthetic endeavors.

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carbonyl moiety enhance its positive character, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish the electrophilicity of the carbonyl carbon, thereby reducing its reactivity.[1][2][3] Steric hindrance around the carbonyl group also plays a crucial role; bulkier substituents can impede the approach of a nucleophile, slowing down the reaction rate.[1][2][4]

This guide will delve into a comparative analysis of this compound's performance in two cornerstone C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. By understanding its reactivity profile in relation to benchmark aldehydes, chemists can make informed decisions in designing synthetic routes and optimizing reaction conditions.

Comparative Reactivity Analysis: A Predictive Framework

The inherent reactivity of an aldehyde in nucleophilic addition reactions is a direct consequence of the electronic environment of the carbonyl group. The subject of our investigation, this compound, possesses a powerful electron-donating 2-(dimethylamino) group, which significantly influences the electron density of the thiazole ring and, consequently, the electrophilicity of the formyl group at the 5-position.

Electronic Effects:

The dimethylamino group, through resonance, donates electron density into the thiazole ring. This increased electron density is delocalized throughout the heterocyclic system, including the C5 carbon bearing the aldehyde functionality. This electron-donating effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to unsubstituted aromatic or aliphatic aldehydes.

In contrast:

  • Benzaldehyde serves as a neutral aromatic benchmark.

  • 4-Nitrobenzaldehyde contains a potent electron-withdrawing nitro group, which significantly depletes electron density from the aromatic ring and the attached carbonyl group, rendering it highly electrophilic.

  • Propanal , an aliphatic aldehyde, has a carbonyl group that is primarily influenced by the weak inductive effect of the ethyl group.

Based on these electronic considerations, we can predict the following order of reactivity towards nucleophiles:

4-Nitrobenzaldehyde > Propanal > Benzaldehyde > this compound

This predicted trend is rooted in the fundamental principle that a more electrophilic carbonyl carbon will react faster with a given nucleophile.

Steric Effects:

In addition to electronic effects, steric hindrance can influence reaction rates. The thiazole ring, while not excessively bulky, does present a more sterically demanding environment compared to the simple ethyl group of propanal. However, when compared to benzaldehyde and its substituted derivatives, the steric hindrance is comparable. Therefore, for the reactions discussed herein, electronic effects are anticipated to be the dominant factor governing the relative reactivities.

Data Presentation: A Semi-Quantitative Comparison

AldehydePredicted ReactivityExpected Knoevenagel Condensation Performance (with Malononitrile)Expected Wittig Reaction Performance (with a stabilized ylide)
4-Nitrobenzaldehyde Very HighHigh yield, short reaction timeHigh yield, short reaction time
Propanal HighGood yield, moderate reaction timeGood yield, moderate reaction time
Benzaldehyde ModerateModerate to good yield, longer reaction timeModerate to good yield, longer reaction time
This compound LowLower yield, requires more forcing conditions or longer reaction timesLower yield, may require elevated temperatures or longer reaction times

Experimental Protocols

To facilitate the empirical validation of the predicted reactivity trends, we provide detailed, step-by-step methodologies for conducting the Knoevenagel condensation and Wittig reaction with this compound. These protocols can be adapted for the other aldehydes to generate comparative data.

Protocol 1: Knoevenagel Condensation

This protocol describes the condensation of an aldehyde with an active methylene compound, such as malononitrile, to form a new C=C bond.

Materials:

  • Aldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Wittig Reaction

This protocol outlines the olefination of an aldehyde using a stabilized phosphorus ylide to generate an alkene.

Materials:

  • Aldehyde (e.g., this compound)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized Wittig reagent)

  • Toluene (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), (carbethoxymethylene)triphenylphosphorane (11 mmol), and toluene (25 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure alkene.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanistic pathways and experimental workflows.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Active Methylene Z-CH2-Z Enolate Z-CH(-)-Z Active Methylene->Enolate Deprotonation Base Base Aldehyde R-CHO Enolate->Aldehyde Nucleophilic Addition Alkoxide Intermediate R-CH(O-)-CH(Z)2 Aldehyde->Alkoxide Intermediate Product R-CH=C(Z)2 Alkoxide Intermediate->Product -H2O

Caption: Mechanism of the Knoevenagel Condensation.

Wittig_Workflow Start Start: Combine Reactants Reaction Heat to Reflux Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Pure Alkene Purification->Product

Caption: Experimental Workflow for the Wittig Reaction.

Conclusion: A Guide for Rational Synthesis Design

The reactivity of this compound is significantly influenced by the strong electron-donating nature of the 2-dimethylamino substituent. This leads to a decreased electrophilicity of the carbonyl carbon, resulting in a lower reactivity in nucleophilic addition reactions such as the Knoevenagel condensation and Wittig olefination when compared to benzaldehyde, propanal, and particularly 4-nitrobenzaldehyde. Researchers employing this valuable heterocyclic aldehyde should anticipate the need for more forcing reaction conditions, such as longer reaction times, higher temperatures, or the use of more active catalysts or reagents to achieve desired conversions and yields. The provided experimental protocols offer a solid starting point for the systematic investigation and optimization of reactions involving this versatile building block, enabling the rational design of synthetic pathways towards novel and complex molecular targets.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including approved drugs like the kinase inhibitor Dasatinib.[1][2][3] Its versatility and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, with a focus on their anticancer and antimicrobial activities. We will delve into the causality behind experimental designs and present supporting data to empower researchers in their drug discovery endeavors.

The Enduring Appeal of the 2-Aminothiazole Core

The 2-aminothiazole ring system offers a unique combination of features that contribute to its pharmacological importance. It possesses a rich electronic character and the capacity for multiple points of interaction with biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. The core can be readily functionalized at the 2-amino group, as well as at the C4 and C5 positions of the thiazole ring, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

Synthetic Strategies: The Hantzsch Synthesis as a Workhorse

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The choice of these starting materials allows for the introduction of diverse substituents at the C4, C5, and 2-amino positions of the thiazole ring.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (R1, R2 substituents) intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate Nucleophilic attack by sulfur thiourea Thiourea (R3 substituent on amino group) thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Aminothiazole Derivative cyclization->product

Caption: Figure 1: Hantzsch Thiazole Synthesis Workflow.

The causality behind this experimental choice lies in its efficiency and modularity. By simply varying the ketone and thiourea starting materials, a diverse library of analogs can be rapidly synthesized for SAR screening.[8]

Comparative Analysis of Biological Activity

Anticancer Activity: A Tale of Substituents

The anticancer potential of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole core and the 2-amino group.[2] These modifications can impact the compound's ability to interact with specific molecular targets, such as protein kinases, which are often dysregulated in cancer.[3][9]

Table 1: Comparative Anticancer Activity of 2-Aminothiazole Analogs

Compound IDR1 (at C4)R2 (at C5)R3 (on 2-amino group)Target Cell LineIC50 (µM)Reference
Analog 1 2-hydroxy-4-methoxyphenylH4-methoxybenzenesulfonylAGS (gastric adenocarcinoma)4.0[10]
Analog 2 2-hydroxy-4-methoxyphenylH4-fluorobenzenesulfonylAGS (gastric adenocarcinoma)7.2[10]
Analog 3 4,5,6,7-tetrahydrobenzo[d]HHH1299 (lung cancer)4.89[11]
Analog 4 4,5,6,7-tetrahydrobenzo[d]HHSHG-44 (glioma)4.03[11]
Analog 5 PhenylH3-propanamidoLeukemia (RPMI-8226)-[2]
Analog 6 PhenylH2-acetamidoLeukemia (RPMI-8226)-[2]

Structure-Activity Relationship Summary for Anticancer Activity:

  • Substitution on the 2-amino group is critical: As seen with analogs 1 and 2, the introduction of substituted benzenesulfonyl groups leads to potent anticancer activity. The nature of the substituent on the phenyl ring (methoxy vs. fluoro) modulates this activity, highlighting the importance of electronic and steric factors in target engagement.[10]

  • Bulky substituents at the C4/C5 position can be beneficial: Analogs 3 and 4, which feature a fused ring system, exhibit significant cytotoxicity against lung and glioma cell lines.[11]

  • Acyl groups on the 2-amino moiety enhance activity: A comparison of analogs 5 and 6 reveals that increasing the carbon chain length of the acyl group from two (acetamido) to three (propanamido) improves antitumor activity.[2]

Many 2-aminothiazole-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminothiazole Analog Inhibitor->PI3K MTT_Workflow step1 1. Seed cells in 96-well plate step2 2. Incubate for 24h step1->step2 step3 3. Treat with 2-aminothiazole analogs step2->step3 step4 4. Incubate for 24-72h step3->step4 step5 5. Add MTT reagent step4->step5 step6 6. Incubate for 2-4h step5->step6 step7 7. Solubilize formazan crystals step6->step7 step8 8. Measure absorbance at 570 nm step7->step8

References

A Comparative Guide to the Analytical Quantification of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, a key heterocyclic building block in the synthesis of various therapeutic agents. The insights provided herein are grounded in established analytical principles and validated through rigorous experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical strategy.

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3][4] Consequently, the robust quantification of intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Principles of Analytical Method Selection

The choice of an analytical method is governed by a multitude of factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity and selectivity, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or stability testing). For a moderately polar, UV-active compound like this compound, several techniques are viable, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry, prized for its high resolution, sensitivity, and versatility in handling a wide range of analytes.[5]

The Causality Behind Experimental Choices in RP-HPLC

The separation in RP-HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a more polar mobile phase. For this compound, a moderately polar compound, this technique offers excellent separation from both more polar and less polar impurities. The inclusion of an organic modifier (e.g., acetonitrile or methanol) in the mobile phase allows for the fine-tuning of the analyte's retention time, while the addition of a buffer can control the ionization state of the analyte and any acidic or basic impurities, thereby improving peak shape and reproducibility.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point for the quantification of this compound and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3][11]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself has a moderate boiling point, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process.

The Rationale for GC-MS in Specific Scenarios

The key principle of GC is the separation of compounds based on their volatility and interaction with a stationary phase within a capillary column. The mass spectrometer then provides mass-to-charge ratio information, allowing for confident identification of the eluted compounds. For the target analyte, derivatization may sometimes be employed to increase its volatility and thermal stability.[12]

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • If derivatization is required, a common agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative.[12]

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

UV-Vis Spectroscopy: A Rapid and Simple Quantification Tool

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. The presence of a conjugated system, including the thiazole ring and the carbaldehyde group, in this compound makes it an excellent candidate for this method.[1][2][13]

The Underlying Principle of UV-Vis Quantification

This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The wavelength of maximum absorbance (λmax) is determined by scanning the UV-Vis spectrum of the compound.

Experimental Protocol: UV-Vis Spectrophotometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

Spectrophotometric Measurement:

ParameterCondition
Instrument Double-beam UV-Vis Spectrophotometer
Solvent Ethanol (used as a blank)
Wavelength Scan 200-400 nm to determine λmax
Measurement Wavelength At the determined λmax (approximately 280 nm)
Cuvette Path Length 1 cm

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the performance characteristics of each method based on typical validation data.

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Specificity High (separates from impurities)Very High (mass identification)Low (interference from other absorbing species)
Analysis Time per Sample ~15 min~20 min~2 min
Cost per Analysis ModerateHighLow

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify & Quantify detect->identify

Caption: GC-MS experimental workflow.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve prepare_standards Prepare Calibration Standards dissolve->prepare_standards scan Determine λmax prepare_standards->scan measure Measure Absorbance scan->measure quantify Quantify using Calibration Curve measure->quantify

Caption: UV-Vis Spectroscopy experimental workflow.

Conclusion and Recommendations

The selection of the optimal analytical method for quantifying this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control and release testing , where high accuracy, precision, and specificity are essential, the validated RP-HPLC method is the recommended choice . Its ability to separate the analyte from potential impurities ensures the reliability of the quantitative results.

  • For impurity identification and the analysis of volatile by-products , GC-MS is an invaluable tool . Its high sensitivity and the structural information provided by mass spectrometry make it ideal for in-depth impurity profiling.

  • For rapid, high-throughput screening or in-process control , where speed is a priority and the sample matrix is relatively clean, UV-Vis spectroscopy offers a simple and cost-effective solution . However, its lack of specificity must be taken into consideration.

Ultimately, a comprehensive analytical strategy may leverage a combination of these techniques to ensure the highest level of quality and control throughout the drug development process. Each method, when properly validated, serves as a self-validating system, providing trustworthy and reproducible data.

References

A Comparative Guide to the Biological Activity of Substituted Thiazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, making them privileged structures in the design of novel therapeutic agents.[1][2] This guide offers an in-depth comparison of the biological activities of different substituted thiazoles, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays, empowering researchers to advance their own drug discovery efforts.

The Versatility of the Thiazole Nucleus: A Gateway to Diverse Bioactivities

The unique electronic properties of the thiazole ring, including its capacity for hydrogen bonding and various molecular interactions, allow for a wide range of chemical modifications.[3] These substitutions significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to a spectrum of biological effects. This guide will explore three key areas where substituted thiazoles have shown immense promise: fighting microbial infections, combating cancer, and mitigating inflammation.

Section 1: Antimicrobial Activity of Substituted Thiazoles

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[4] Thiazole derivatives have emerged as a promising class of antimicrobials due to their diverse mechanisms of action and efficacy against a range of pathogens.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is intricately linked to the nature and position of their substituents. Key SAR observations include:

  • Substitution at the 2- and 4-positions: This is a common strategy for enhancing antimicrobial activity. For instance, the introduction of bulky aromatic or heteroaromatic rings at these positions can significantly increase potency.[1]

  • Presence of a Hydrazone Linkage: Thiazoles incorporating a hydrazone moiety (-C=N-NH-) have demonstrated significant antibacterial and antifungal properties.[6]

  • Halogen and Nitro Groups: The incorporation of electron-withdrawing groups like halogens (e.g., chlorine, bromine) and nitro groups on phenyl rings attached to the thiazole core often enhances antimicrobial effects.[5]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted thiazoles against various microbial strains, providing a quantitative comparison of their potency.

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
1a 2-(4-chlorophenyl)-4-methylthiazoleStaphylococcus aureus16.1[7]
1b 2-(4-bromophenyl)-4-methylthiazoleEscherichia coli16.1[7]
2a 2-amino-4-(4-bromophenyl)thiazoleAspergillus niger16.2[7]
2b 2-amino-4-(p-tolyl)thiazoleCandida albicans15.3[7]
3 2-(2,3,5-trichlorophenyl)-4-(methylthio)phenyl-1,3-thiazoleBacillus subtilis6.25[6]
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth culture of the test microorganism (e.g., S. aureus, E. coli)

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an MHA plate to create a uniform lawn.

  • Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.

  • Sample Addition: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

G Workflow for Agar Well Diffusion Assay A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in the Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate at 37°C for 18-24h D->E F Measure Zones of Inhibition (mm) E->F

Caption: Experimental workflow for the agar well diffusion method.

Section 2: Anticancer Activity of Substituted Thiazoles

Thiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds already approved for clinical use, such as Dasatinib and Ixazomib.[1] They exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[3][10]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of thiazole derivatives is highly dependent on their substitution patterns:

  • Aryl Substituents: The presence of substituted aryl groups at the 2- and 4-positions of the thiazole ring is crucial for activity. Electron-withdrawing or donating groups on these aryl rings can modulate the potency.[4]

  • Hydrazinyl-Thiazoles: Compounds featuring a hydrazinyl-thiazole core have shown potent cytotoxic effects against various cancer cell lines.[11]

  • Naphthalene Moiety: The incorporation of a naphthalene ring system can enhance anticancer activity, potentially by improving tubulin polymerization inhibition.[12]

Comparative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted thiazoles against different human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
4a 2-(4-methoxyphenyl)-4-phenylthiazoleMCF-7 (Breast)2.57[4]
4b 2-(4-bromophenyl)-4-phenylthiazoleHepG2 (Liver)51.7[4]
5a N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamideA549 (Lung)0.97[12]
5b 4-(4-ethoxyphenyl)-N-(thiazol-2-yl)acetamideMCF-7 (Breast)0.48[12]
6 2-(2-(4-fluorobenzylidene)hydrazinyl)-4-methylthiazoleMOLT-4 (Leukemia)1.69[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[13][14][15]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

G Logical Relationship of Thiazole Substitutions and Anticancer Activity Thiazole Thiazole Core Aryl Aryl Substitution (e.g., at C2, C4) Thiazole->Aryl Hydrazinyl Hydrazinyl Linker Thiazole->Hydrazinyl Naphthyl Naphthyl Moiety Thiazole->Naphthyl Activity Enhanced Anticancer Activity Aryl->Activity Hydrazinyl->Activity Naphthyl->Activity

Caption: Thiazole substitutions and their impact on anticancer activity.

Section 3: Anti-inflammatory Activity of Substituted Thiazoles

Inflammation is a complex biological response implicated in numerous diseases.[16] Thiazole derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[14]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of thiazoles are influenced by specific structural features:

  • Diaryl Thiazoles: Compounds with two aryl groups attached to the thiazole ring have shown potent and selective COX-2 inhibition.

  • Indole Hybridization: Fusing an indole ring with a thiazole derivative can lead to potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[11]

  • Thiazolidinone Moiety: The presence of a thiazolidinone ring can confer significant COX inhibitory activity.

Comparative Anti-inflammatory Activity

The following table showcases the IC50 values of various substituted thiazoles against COX-1 and COX-2 enzymes, highlighting their potency and selectivity.

Compound IDSubstituentsTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
7a 4,5-bis(4-methoxyphenyl)thiazol-2-amineCOX-10.42-[17]
7b 4,5-bis(4-methoxyphenyl)thiazol-2-amineCOX-210.7125.5[17]
8a N-(4-(4-chlorophenyl)thiazol-2-yl)acetamideCOX-20.09-[18]
8b N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide5-LOX0.38-[18]
9 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamideCOX-22.3-[19]
Experimental Protocol: COX-2 Inhibitor Screening Assay

This fluorometric assay provides a method for screening potential COX-2 inhibitors.[20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test inhibitor compounds

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black opaque plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX Probe, and COX Cofactor in the COX Assay Buffer. Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, test inhibitor or positive control, and the COX-2 enzyme solution to the appropriate wells. Include a no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G Simplified Inflammatory Signaling Pathway and Thiazole Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Substituted Thiazoles Thiazole->COX2 Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of COX-2 and LOX by substituted thiazoles.

Conclusion

This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of substituted thiazoles. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. The structure-activity relationships highlighted herein underscore the remarkable tunability of the thiazole scaffold, paving the way for the rational design of novel, potent, and selective therapeutic agents. Further exploration of the vast chemical space of thiazole derivatives promises to yield next-generation drugs to address pressing global health challenges.

References

A Comparative Guide to Modern Synthesis of 2,5-Substituted Thiazoles: Beyond Hantzsch

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-substituted thiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] For decades, the venerable Hantzsch synthesis has been the workhorse for constructing the thiazole ring.[4][5][6] However, its reliance on often unstable and toxic α-haloaldehydes or α-haloketones, particularly for the synthesis of 2,5-disubstituted derivatives, presents significant limitations.[1][3][7] This has spurred the development of innovative and more versatile synthetic strategies.

This guide provides a comparative analysis of contemporary alternative reagents and methodologies for the synthesis of 2,5-substituted thiazoles, offering researchers a nuanced understanding of the available options. We will delve into the mechanistic underpinnings, practical applications, and experimental data for each method, providing a framework for informed selection in a research and development setting.

The Benchmark: Hantzsch Thiazole Synthesis and Its Limitations

First reported in 1887, the Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] While effective for many thiazole derivatives, the synthesis of 2,5-disubstituted thiazoles is often hampered by the poor availability and instability of the required α-haloaldehyde precursors.[7] This has driven the quest for alternative methods that offer milder conditions, broader substrate scope, and improved safety profiles.

Modern Alternatives: A New Era in Thiazole Synthesis

Recent years have witnessed a surge in the development of elegant and efficient methods for the synthesis of 2,5-substituted thiazoles. These approaches often leverage transition-metal catalysis, novel reagent combinations, and greener reaction conditions to overcome the shortcomings of the classical Hantzsch reaction.

Metal-Free Synthesis from N-Substituted α-Amino Acids

A robust and scalable metal-free protocol has been developed for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[1][2][3][8] This method utilizes thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions.

Mechanism and Rationale: The reaction proceeds through a cascade of transformations initiated by the activation of the carboxylic acid with thionyl chloride to form an acid chloride. Subsequent intramolecular cyclization and in-situ deoxygenation of a sulfoxide intermediate lead to the formation of the thiazole ring.[1] Thionyl chloride plays a multifaceted role as an activating reagent, the sulfur source for the thiazole ring, and a facilitator of the deoxygenation step.[1]

Experimental Protocol: To a solution of N-substituted-α-amino acid in dichloromethane (DCM), thionyl chloride and DBU are added at room temperature. The reaction is typically stirred for a specified time before being worked up to isolate the 2,5-disubstituted thiazole product.[1]

Performance: This method demonstrates excellent yields and a broad tolerance for various functional groups.[1][2] Its insensitivity to air and the use of readily available starting materials make it a highly practical alternative.[1]

Workflow for Metal-Free Thiazole Synthesis

start N-Substituted α-Amino Acid reagents SOCl₂, DBU DCM, rt start->reagents intermediate In-situ generated intermediates reagents->intermediate product 2,5-Disubstituted Thiazole intermediate->product

Caption: Metal-free synthesis of 2,5-disubstituted thiazoles.

Sequential Copper and Rhodium Catalysis

A sequential catalytic approach provides access to 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters.[7][9][10] This method circumvents the need for unstable α-haloaldehydes.[7]

Mechanism and Rationale: The synthesis begins with a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and a sulfonyl azide to generate a 1-sulfonyl-1,2,3-triazole. This intermediate then undergoes a rhodium(II)-catalyzed reaction with a thionoester, leading to the formation of a 3-sulfonyl-4-thiazoline. The final step involves the elimination of the sulfonyl group to yield the aromatic 2,5-disubstituted thiazole.[7][9]

Experimental Protocol: In a typical procedure, the terminal alkyne and sulfonyl azide are reacted in the presence of a copper(I) catalyst. After the formation of the triazole, a rhodium(II) catalyst and a thionoester are added to the reaction mixture, which is then heated to effect the cyclization and aromatization.[9]

Performance: This method is versatile, allowing for the synthesis of thiazoles with a variety of substituents.[7] A one-pot procedure has also been developed, which streamlines the process and reduces waste.[7]

Catalytic Cycle for Thiazole Synthesis

cluster_0 Cu(I) Catalysis cluster_1 Rh(II) Catalysis Terminal Alkyne Terminal Alkyne 1-Sulfonyl-1,2,3-triazole 1-Sulfonyl-1,2,3-triazole Terminal Alkyne->1-Sulfonyl-1,2,3-triazole + Sulfonyl Azide 3-Sulfonyl-4-thiazoline 3-Sulfonyl-4-thiazoline 1-Sulfonyl-1,2,3-triazole->3-Sulfonyl-4-thiazoline + Thionoester 2,5-Disubstituted Thiazole 2,5-Disubstituted Thiazole 3-Sulfonyl-4-thiazoline->2,5-Disubstituted Thiazole Aromatization

Caption: Sequential Cu(I) and Rh(II) catalysis for thiazole synthesis.

Greener Approaches: Microwave-Assisted and Ionic Liquid-Mediated Synthesis

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and the use of ionic liquids have emerged as powerful tools for the synthesis of thiazoles.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.[11][12][13][14][15] Several protocols for the microwave-assisted synthesis of thiazoles have been reported, frequently employing multicomponent reactions.[12][16] For instance, a one-pot, three-component reaction of thiocarbohydrazide, aldehydes, and substituted phenacyl bromides under microwave irradiation provides a rapid and efficient route to novel thiazole analogues.[12]

Ionic Liquid-Mediated Synthesis: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. In the context of thiazole synthesis, ILs such as 1-methyl-3-octylimidazolium hydroxide ([omim]OH) have been successfully employed to promote the regioselective, one-pot synthesis of thiazol-2-imine derivatives.[4]

Comparative Performance of Alternative Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsYieldsKey Advantages
Metal-Free N-Substituted α-Amino AcidsSOCl₂, DBURoom TemperatureExcellentMetal-free, scalable, broad functional group tolerance.[1][2]
Cu/Rh Catalysis Terminal Alkynes, Sulfonyl Azides, ThionoestersCu(I) and Rh(II) catalystsStepwise or one-potGood to ExcellentOvercomes limitations of Hantzsch synthesis for 2,5-disubstitution.[7][9]
Microwave-Assisted Various (e.g., thiocarbohydrazide, aldehydes, phenacyl bromides)Often catalyst-free or with simple catalystsMicrowave IrradiationGood to ExcellentRapid reaction times, often higher yields.[12][15]
Ionic Liquid-Mediated Aryl amines, alkyl isothiocyanates, phenacyl bromidesIonic Liquid (e.g., [omim]OH)VariesGoodGreener approach, IL can act as solvent and base.[4]

Conclusion

The synthesis of 2,5-substituted thiazoles has evolved significantly beyond the classical Hantzsch reaction. Modern methodologies offer a diverse toolkit for chemists, providing access to this important heterocyclic scaffold with improved efficiency, safety, and versatility. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired reaction scale. The metal-free approach from α-amino acids stands out for its simplicity and scalability, while the dual catalytic system provides a clever solution to the inherent challenges of 2,5-disubstitution. As the demand for novel thiazole derivatives in drug discovery and materials science continues to grow, these innovative synthetic strategies will undoubtedly play a pivotal role in advancing these fields.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Thiazole-5-carbaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole carbaldehydes are pivotal heterocyclic building blocks in medicinal chemistry and materials science. Unambiguous structural confirmation of the 2-, 4-, and 5-carbaldehyde isomers is critical for ensuring the desired biological activity and material properties in downstream applications. This guide provides a comprehensive comparison of these key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We delve into the theoretical underpinnings of how the aldehyde's position on the thiazole ring influences the spectral output, supported by experimental data and detailed analytical protocols. This document serves as a practical reference for researchers, scientists, and drug development professionals to confidently identify and differentiate these valuable synthetic intermediates.

Introduction: The Imperative of Isomer Purity in Thiazole Chemistry

The thiazole ring is a privileged scaffold found in a multitude of pharmacologically active compounds, including the antibiotic Sulfathiazole and the vitamin Thiamine.[1][2] The introduction of a carboxaldehyde group creates a versatile handle for further synthetic transformations, making thiazole carbaldehydes highly valuable intermediates.[3][4] However, synthetic routes can sometimes yield mixtures of positional isomers (2-, 4-, and 5-carbaldehyde). As function follows form, even a minor change in the aldehyde's position can drastically alter a molecule's steric and electronic properties, thereby impacting its biological targets and reactivity.

Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of scientific integrity in any research and development program involving these compounds. This guide explains the causality behind the spectroscopic differences, empowering the scientist to move beyond simple data matching to a deeper understanding of the structure-property relationships of these isomers.

isomers cluster_isomers Thiazole Carbaldehyde Isomers (C₄H₃NOS) cluster_spectroscopy Spectroscopic Characterization 2-isomer 2-Thiazolecarbaldehyde NMR NMR ('H, ¹³C) 2-isomer->NMR yields unique spectral fingerprint FTIR FTIR 2-isomer->FTIR yields unique spectral fingerprint MS Mass Spec. 2-isomer->MS yields unique spectral fingerprint UV UV-Vis 2-isomer->UV yields unique spectral fingerprint 4-isomer 4-Thiazolecarbaldehyde 4-isomer->NMR yields unique spectral fingerprint 4-isomer->FTIR yields unique spectral fingerprint 4-isomer->MS yields unique spectral fingerprint 4-isomer->UV yields unique spectral fingerprint 5-isomer 5-Thiazolecarbaldehyde 5-isomer->NMR yields unique spectral fingerprint 5-isomer->FTIR yields unique spectral fingerprint 5-isomer->MS yields unique spectral fingerprint 5-isomer->UV yields unique spectral fingerprint

Caption: Structural isomers yield distinct spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Tale of Three Protons

The key to distinguishing the isomers lies in the chemical shift (δ) and coupling patterns of the aldehyde proton (-CHO) and the two remaining aromatic protons on the thiazole ring. The aldehyde group is strongly electron-withdrawing, which deshields (shifts downfield) adjacent protons.

  • 2-Thiazolecarbaldehyde: The aldehyde proton is adjacent to the sulfur atom and the ring nitrogen. The two ring protons (H-4 and H-5) are adjacent to each other and will appear as a doublet of doublets or two distinct doublets. The H-5 proton, being adjacent to sulfur, typically appears further downfield than H-4.[5]

  • 4-Thiazolecarbaldehyde: The aldehyde is attached to C-4. The two ring protons (H-2 and H-5) are not adjacent and will thus appear as two distinct singlets (or very fine doublets due to long-range coupling). The H-2 proton, positioned between the electronegative nitrogen and sulfur atoms, is expected to be the most downfield of all thiazole ring protons.[6]

  • 5-Thiazolecarbaldehyde: The aldehyde is attached to C-5. The two ring protons (H-2 and H-4) are not adjacent and should appear as two singlets or fine doublets. Again, the H-2 proton will be significantly downfield.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Isomer Aldehyde Proton (CHO) H-2 H-4 H-5
2-Thiazolecarbaldehyde ~9.9 - 10.1 - ~8.1 - 8.3 ~8.0 - 8.2
4-Thiazolecarbaldehyde ~10.1 - 10.3 ~9.0 - 9.2 - ~8.4 - 8.6

| 5-Thiazolecarbaldehyde | ~9.8 - 10.0 | ~8.9 - 9.1 | ~8.3 - 8.5 | - |

Note: Values are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbonyl Signature

In ¹³C NMR, the chemical shift of the carbonyl carbon is highly diagnostic. The electronic environment of the three thiazole ring carbons also provides definitive structural proof.

  • Carbonyl Carbon (C=O): The carbonyl carbon typically resonates in the 180-195 ppm range.[7] Subtle differences may be observed between isomers due to varying conjugation and inductive effects, but the ring carbon shifts are more reliably distinct.

  • Ring Carbons: The C-2 carbon is uniquely positioned between N and S and consistently appears at the most downfield position among ring carbons (typically >150 ppm).[8] The C-4 and C-5 carbons have more similar environments, but their substitution pattern with the aldehyde group provides a clear signature.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Isomer Carbonyl (CHO) C-2 C-4 C-5
2-Thiazolecarbaldehyde ~182 - 185 ~168 - 171 ~128 - 130 ~145 - 148
4-Thiazolecarbaldehyde ~184 - 187 ~155 - 158 ~150 - 153 ~125 - 128

| 5-Thiazolecarbaldehyde | ~183 - 186 | ~158 - 161 | ~140 - 143 | ~152 - 155 |

Note: Values are approximate and based on substituted analogs and general principles.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprint

FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies. While all three isomers will show common features, subtle shifts in key absorption bands can aid in their differentiation.

  • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the aldehyde carbonyl stretch. The exact position is sensitive to conjugation; increased conjugation with the ring's π-system typically lowers the wavenumber.

  • C-H Stretch (Aldehyde): Look for two weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often sharp and particularly diagnostic for an aldehyde C-H bond.

  • Thiazole Ring Vibrations: The thiazole ring itself has a series of characteristic skeletal vibrations. Coupled C=C and C=N stretching vibrations appear in the 1610-1420 cm⁻¹ region.[10] Bands specifically around 1550-1470 cm⁻¹ are strong indicators of the thiazole skeletal structure.[11]

While these values are similar across isomers, comparing high-resolution spectra side-by-side may reveal minor but consistent shifts (± 5-10 cm⁻¹) in the carbonyl and ring vibration regions, providing complementary evidence for identification.

Mass Spectrometry (MS): Mapping the Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint. All three isomers have the same molecular formula (C₄H₃NOS) and thus the same nominal molecular weight of 113 g/mol . The molecular ion peak (M⁺) should therefore be observed at m/z = 113 .[3][12]

The key to differentiation lies in the fragmentation pathways, which are dictated by the stability of the resulting fragment ions.

  • Common Fragments:

    • [M-1]⁺ (m/z 112): Loss of the aldehydic hydrogen radical.

    • [M-CHO]⁺ (m/z 84): Loss of the formyl radical (•CHO). This results in a thiazolyl cation, which is a common and often stable fragment.[13]

  • Isomer-Specific Pathways: The subsequent fragmentation of the thiazole ring itself can differ. The position of the initial positive charge influences which bonds are most likely to break. Common fragmentation of the thiazole ring involves the loss of HCN or acetylene, leading to smaller sulfur-containing radical cations.[14][15] For example, the fragmentation of the 2-substituted isomer might preferentially involve cleavage of the C2-S and C4-C5 bonds. In contrast, the 5-substituted isomer might favor cleavage of the C5-S and C2-N bonds. A detailed analysis of the relative abundances of fragments in the lower mass range (e.g., m/z 58, 57, 45) is necessary for definitive assignment.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The thiazole ring is an aromatic chromophore, and the addition of the aldehyde group extends this conjugation. All isomers are expected to show two main absorption bands corresponding to π → π* and n → π* transitions.[16]

  • π → π Transition:* This is a high-intensity absorption, typically occurring at shorter wavelengths (λ_max ≈ 250-280 nm ), resulting from the excitation of electrons in the conjugated π-system of the ring and carbonyl group.

  • n → π Transition:* This is a lower-intensity absorption at a longer wavelength (λ_max ≈ 300-350 nm ), arising from the excitation of a non-bonding electron from the carbonyl oxygen into an anti-bonding π* orbital.

The position of the aldehyde group affects the extent of conjugation and, consequently, the λ_max. While subtle, the 2- and 5-isomers, where the aldehyde is more directly conjugated with the heteroatoms, may show slight bathochromic (red) shifts compared to the 4-isomer.[17][18]

workflow start Unknown Thiazole Carbaldehyde Sample ms Acquire Mass Spectrum (EI-MS) start->ms nmr Acquire NMR Spectra ('H and ¹³C) start->nmr ftir Acquire FTIR Spectrum start->ftir uv Acquire UV-Vis Spectrum start->uv check_mw Check for Molecular Ion at m/z = 113 ms->check_mw analyze_others Analyze FTIR/MS/UV: - C=O stretch (FTIR) - Fragmentation (MS) - λ_max (UV-Vis) nmr->analyze_others analyze_nmr Analyze NMR: - Proton coupling patterns - H-2 chemical shift - Carbonyl & C-2 shifts check_mw->analyze_nmr Correct MW identify Identify Isomer (2-, 4-, or 5-) analyze_others->identify

Caption: General workflow for spectroscopic isomer identification.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are generalized protocols for acquiring high-quality data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the thiazole carbaldehyde isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Set the spectral width to cover the range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more). Set the spectral width to cover 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26, δC = 77.16 ppm).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure. If a liquid, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Background Collection: Collect a background spectrum of the empty ATR crystal or salt plate. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Collection: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a GC inlet (for liquids/solutions).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound and expected fragments, for instance, m/z 35 to 200.

  • Data Analysis: Identify the molecular ion peak (m/z 113) and analyze the relative abundances of the major fragment ions.

Conclusion: A Multi-faceted Approach to Certainty

No single technique tells the whole story. The definitive identification of thiazole carbaldehyde isomers is best achieved through a synergistic application of multiple spectroscopic methods. While ¹H NMR spectroscopy often provides the most direct and unambiguous evidence through proton coupling patterns, ¹³C NMR, FTIR, and Mass Spectrometry offer crucial, confirmatory data points. By understanding how the aldehyde's position influences each spectrum, researchers can confidently assign the correct structure, ensuring the integrity and success of their synthetic endeavors.

decision_tree start Analyze ¹H NMR Spectrum q1 How many non-aldehyde ring protons are coupled (not singlets)? start->q1 ans1_two Two (Doublets) q1->ans1_two Two ans1_zero Zero (Singlets) q1->ans1_zero None isomer2 Isomer is 2-Thiazolecarbaldehyde ans1_two->isomer2 q2 Is there a proton signal downfield of 9.0 ppm? ans1_zero->q2 ans2_yes Yes (H-2 proton) q2->ans2_yes Yes, and aldehyde is > 10.1 ppm isomer5 Isomer is 5-Thiazolecarbaldehyde q2->isomer5 Yes, and aldehyde is < 10.0 ppm isomer4 Isomer is 4-Thiazolecarbaldehyde ans2_yes->isomer4

Caption: Simplified decision tree for isomer identification via ¹H NMR.

References

A Senior Application Scientist's Guide to Validating 2-Aminothiazole Synthesis via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiazole scaffold is a cornerstone of modern pharmaceutical design, present in a wide array of therapeutic agents.[1][2] Its synthesis, therefore, is a critical process demanding reliability, efficiency, and robust validation. The Hantzsch thiazole synthesis, a classic name reaction dating back to 1887, remains one of the most prevalent and versatile methods for constructing this valuable heterocyclic core.[1][3]

This guide provides an in-depth, experience-driven comparison of the Hantzsch reaction against its alternatives. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and explore modern, greener methodologies that enhance both yield and sustainability. Our focus is not just on the "how," but the "why," ensuring each step is understood and each outcome is verifiable.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The enduring utility of the Hantzsch synthesis lies in its straightforward and high-yielding nature, typically involving the condensation of an α-haloketone with a thioamide or thiourea.[3][4][5] The reaction proceeds through a well-established multi-step pathway that begins with a nucleophilic attack and culminates in the formation of the stable aromatic thiazole ring.

The Mechanism of Action

The reaction is initiated by the nucleophilic sulfur atom of the thiourea (or thioamide) attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[4][6] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic 2-aminothiazole ring.[4][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. For instance, the choice of solvent can influence the rate of both the initial SN2 reaction and the subsequent cyclization.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate (S-C Bond Formation) reagents->intermediate1 SN2 Attack intermediate2 Hydroxythiazoline Intermediate (Intramolecular Cyclization) intermediate1->intermediate2 N attacks C=O product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: The Hantzsch reaction pathway.

Comparative Analysis: Hantzsch Synthesis vs. Alternatives

While the Hantzsch reaction is a workhorse, other methods for synthesizing thiazoles exist, such as the Cook-Heilbron and Gabriel syntheses.[1][7] However, these often come with significant drawbacks that limit their general applicability, particularly for 2-aminothiazole derivatives.

Synthesis MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaOften mild, heating may be required.High yields, simple procedure, wide substrate scope.[4][8]Can require harsh conditions or long reaction times in some cases.[1]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideBase-catalyzed.Forms 2-amino-5-mercaptothiazoles.Limited to specific substitution patterns.[9]
Gabriel Synthesis Acylaminoketone, Phosphorus PentasulfideRequires heating with a strong dehydrating/sulfurating agent.Synthesizes 2,5-disubstituted thiazoles.Harsh reagents (P₄S₁₀), often lower yields.[7][9]

As the table illustrates, the Hantzsch synthesis offers a superior balance of yield, simplicity, and versatility, solidifying its position as the preferred method for 2-aminothiazole synthesis.

Modernizing the Hantzsch Reaction: Green and Efficient Approaches

In recent years, significant efforts have been directed towards making the Hantzsch synthesis more environmentally benign and efficient.[10][11] These modern adaptations address some of the classic method's limitations, such as long reaction times and the use of volatile organic solvents.

Microwave and Ultrasound-Assisted Synthesis

The application of microwave irradiation and ultrasonic energy has revolutionized the Hantzsch reaction.[10][12] These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields with cleaner product profiles.[10] The energy input directly couples with the reaction mixture, leading to rapid and uniform heating that accelerates the reaction rate.

Catalytic and Solvent Innovations

The development of novel catalysts and the use of greener solvents are at the forefront of modern Hantzsch synthesis. Ionic liquids, for example, can act as both the solvent and catalyst, offering benefits like recyclability and enhanced reaction rates.[5][13] Solid-supported catalysts, such as silica-supported tungstosilisic acid, provide high efficiency and can be easily recovered and reused, aligning with the principles of green chemistry.[8] One-pot, multi-component procedures are also gaining traction, where the α-haloketone is generated in situ, saving time and reducing waste.[14]

MethodConditionsTypical Reaction TimeYieldKey Advantages
Conventional Heating Reflux in ethanol/methanol1-24 hours60-85%Well-established, simple setup.
Microwave Irradiation Ethanol, 100-150°C5-30 minutes85-95%Rapid, high yields, improved purity.[10]
Ultrasonic Irradiation Room temp. or gentle heating30-60 minutes80-92%Energy efficient, mild conditions.[8]
**Catalytic (e.g., SiW/SiO₂) **Conventional or ultrasonic15-90 minutes79-90%Reusable catalyst, high efficiency.[8]

Diagram: Modern Hantzsch Synthesis Workflow

Modern_Hantzsch_Workflow cluster_reactants Reactants & Conditions cluster_reaction Energy Source cluster_workup Work-up & Validation ketone α-Haloketone energy Microwave or Ultrasound ketone->energy thiourea Thiourea thiourea->energy catalyst Green Catalyst (e.g., Ionic Liquid, Solid Support) catalyst->energy solvent Green Solvent (e.g., Water, Ethanol) solvent->energy isolation Isolation (Filtration/Extraction) energy->isolation purification Purification (Recrystallization) isolation->purification validation Characterization (NMR, IR, MS) purification->validation product High-Yield, Pure 2-Aminothiazole validation->product

Caption: A generalized workflow for modern Hantzsch synthesis.

Experimental Protocols: A Self-Validating System

The trustworthiness of any synthesis lies in a meticulously detailed and reproducible protocol. Below are step-by-step procedures for both a classic and a modern Hantzsch synthesis, designed to be self-validating through clear checkpoints and characterization steps.

Protocol 1: Classic Synthesis of 2-amino-4-phenylthiazole[4]

This protocol is a robust, time-tested method for producing a simple 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any residual acid and aids in product precipitation.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic impurities.

  • Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Validation: Characterize the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol leverages microwave energy for a rapid and efficient synthesis.

Materials:

  • Substituted acetophenone (1.5 mmol)

  • Thiourea (1.5 mmol)

  • Iodine (catalytic amount)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted acetophenone, thiourea, and a catalytic amount of iodine.

  • Add 5 mL of ethanol and cap the vessel.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the mixture into cold water, leading to the precipitation of the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Validation: Calculate the yield and confirm the structure using melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Validation and Characterization: Confirming Success

Rigorous characterization is non-negotiable for validating the synthesis of any compound.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Key functional groups can be identified. Expect to see N-H stretching bands for the amino group (around 3100-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1670 cm⁻¹), and C-S stretching bands.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the thiazole ring typically appears as a singlet in the aromatic region (around 6.0-7.0 ppm).[8] The protons of the amino group will appear as a broad singlet. Protons on substituents will have characteristic chemical shifts and splitting patterns.

    • ¹³C NMR: The carbon atoms of the thiazole ring will have distinct signals, with the C-S carbon appearing around 110-115 ppm and the C=N carbon around 165-170 ppm.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

By combining a robust synthetic method like the Hantzsch reaction with modern efficiency enhancements and rigorous, multi-faceted validation techniques, researchers can confidently and reliably produce the 2-aminothiazole derivatives that are vital for advancing drug discovery and development.

References

A Comparative Guide to Thiazole Synthesis: Benchmarking Modern Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs. The enduring relevance of this heterocyclic scaffold has spurred continuous innovation in its synthesis. This guide provides a critical comparison of classical methods for thiazole synthesis, such as the Hantzsch and Cook-Heilbron reactions, against more contemporary strategies. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each, supported by comparative data and detailed experimental protocols to inform your synthetic choices.

The Pillars of Thiazole Synthesis: A Look at Classical Methods

For decades, the Hantzsch and Cook-Heilbron syntheses have been the workhorses for constructing the thiazole ring. Their reliability and broad utility have cemented their place in the synthetic chemist's toolbox.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is a venerable and widely practiced method for obtaining thiazoles. The core of this reaction is the condensation of an α-haloketone with a thioamide.

Mechanism and Rationale: The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration. The thioamide's sulfur atom acts as the initial nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of a base, often a mild one like sodium bicarbonate or pyridine, is crucial to facilitate the initial nucleophilic attack and the final elimination step without promoting unwanted side reactions.

Advantages:

  • Reliability: The Hantzsch synthesis is known for its predictability and effectiveness across a range of simple substrates.

  • Accessibility of Starting Materials: α-Haloketones and thioamides are generally readily available or can be synthesized through straightforward procedures.

Limitations:

  • Harsh Conditions: The reaction often requires elevated temperatures and prolonged reaction times.

  • Limited Substrate Scope: The use of pre-functionalized starting materials can limit the diversity of substituents on the final thiazole product.

  • Atom Economy: The formation of stoichiometric byproducts is an inherent drawback.

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis offers an alternative route, particularly for the synthesis of 2-aminothiazoles. This method involves the reaction of an α-acylamino-nitrile with a source of sulfur, typically carbon disulfide or a similar reagent, in the presence of a base.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-carbon of the nitrile, which then attacks the electrophilic carbon of the sulfur-containing reagent. A series of rearrangements and cyclization steps, followed by tautomerization, leads to the formation of the 2-aminothiazole ring.

Advantages:

  • Access to 2-Aminothiazoles: This method is particularly well-suited for the synthesis of this important class of thiazoles.

Limitations:

  • Use of Toxic Reagents: The use of reagents like carbon disulfide poses significant health and environmental risks.

  • Substrate Limitations: The method is generally limited to specific starting materials.

The New Wave: Modern Innovations in Thiazole Synthesis

In recent years, a plethora of new methods for thiazole synthesis have emerged, driven by the principles of green chemistry, efficiency, and expanded substrate scope. These modern approaches often leverage catalysis and milder reaction conditions to overcome the limitations of classical methods.

Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized organic synthesis, and thiazole synthesis is no exception. Palladium- and copper-catalyzed cross-coupling reactions have enabled the construction of highly functionalized thiazoles from readily available starting materials. For instance, the Sonogashira coupling of a terminal alkyne with a thiazole halide can introduce diverse substituents at various positions on the ring.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical and step-efficient approach. Recent developments have seen the application of C-H activation for the direct arylation or alkylation of the thiazole core, bypassing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate many organic reactions, including thiazole synthesis. This non-classical heating method can lead to significantly reduced reaction times, often from hours to minutes, and in many cases, improved yields and cleaner reaction profiles.

Multicomponent Reactions (MCRs)

MCRs, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are highly desirable for their efficiency and convergence. Several novel MCRs for thiazole synthesis have been developed, allowing for the rapid assembly of complex thiazole derivatives from simple precursors.

Head-to-Head: A Comparative Analysis

To provide a clearer picture of the relative merits of classical and modern approaches, the following table summarizes key performance indicators.

FeatureHantzsch Synthesis (Classical)Microwave-Assisted Synthesis (Modern)C-H Activation (Modern)
Reaction Time Hours to daysMinutes to hoursHours
Temperature Often requires heating (reflux)Elevated temperatures, but for shorter durationsOften requires high temperatures
Yields Moderate to goodGood to excellentModerate to good
Substrate Scope Limited by availability of precursorsBroader scope, faster optimizationPotentially very broad, avoids pre-functionalization
Atom Economy ModerateHighExcellent
Environmental Impact Use of stoichiometric reagents, organic solventsReduced energy consumption, often less solventCan use catalytic reagents, but may require specific directing groups
Catalyst Typically uncatalyzed or base-promotedNone (uses microwave energy)Transition metals (e.g., Pd, Ru, Rh)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a representative classical and a modern thiazole synthesis.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a simple 2-aminothiazole using the traditional Hantzsch method.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenacyl bromide (1.99 g, 10 mmol) in 30 mL of ethanol.

  • Add thiourea (0.76 g, 10 mmol) to the solution.

  • To this mixture, add sodium bicarbonate (0.84 g, 10 mmol).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold deionized water.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then dry it under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted Thiazoles

This protocol illustrates a modern, rapid synthesis of a thiazole derivative using microwave irradiation.

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Substituted thioamide (1 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Place the substituted phenacyl bromide (1 mmol) and the substituted thioamide (1 mmol) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Add 5 mL of ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 120°C for 10-15 minutes with a power of 150 W.

  • After the irradiation is complete, cool the vial to room temperature using a stream of compressed air.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2,4-disubstituted thiazole.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the transformations and the comparative process, the following diagrams illustrate the reaction mechanisms and the benchmarking workflow.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Nucleophilic Attack (Thioamide on Haloketone) Thioamide->Intermediate1 Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Thiazole Thiazole Product Intermediate3->Thiazole

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Modern_Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis Reactants Reactants in Vial Microwave Microwave Irradiation (120°C, 10-15 min) Reactants->Microwave Cooling Cooling Microwave->Cooling Workup Solvent Removal Cooling->Workup Purification Column Chromatography Workup->Purification Product Pure Thiazole Purification->Product

Caption: Workflow for a modern microwave-assisted thiazole synthesis.

Benchmarking_Logic Topic Thiazole Synthesis Classical Classical Methods (e.g., Hantzsch) Topic->Classical Modern Modern Methods (e.g., Microwave, C-H Activation) Topic->Modern Comparison Benchmarking Classical->Comparison Modern->Comparison Metrics Metrics: - Yield - Reaction Time - Substrate Scope - Green Chemistry Comparison->Metrics Conclusion Optimal Method Selection Metrics->Conclusion

Caption: Logical workflow for benchmarking thiazole synthesis methods.

Conclusion and Future Outlook

While classical methods like the Hantzsch synthesis remain valuable for their simplicity and reliability with certain substrates, the landscape of thiazole synthesis is undeniably shifting towards more efficient, sustainable, and versatile modern techniques. Microwave-assisted synthesis, in particular, offers a compelling alternative, drastically reducing reaction times and often improving yields. The continued development of C-H activation and multicomponent reaction strategies promises to further expand the synthetic chemist's ability to construct complex, highly functionalized thiazoles with greater precision and efficiency. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. However, a thorough understanding of both classical and modern approaches is essential for making informed decisions in the design and execution of synthetic routes towards novel thiazole-containing compounds.

Safety Operating Guide

A Guide to the Safe Disposal of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance for the proper and safe disposal of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS No. 1005-28-3), a compound frequently utilized in chemical synthesis and pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals trained in the handling of hazardous chemicals.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a thorough understanding of its associated hazards is paramount. This compound is classified as an irritant and is harmful if swallowed.[1][2]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Sensitization: May cause an allergic skin reaction.[3]

The thermal decomposition of similar thiazole derivatives can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Skin sensitization (Category 1)GHS07WarningH317: May cause an allergic skin reaction
Specific target organ toxicityGHS07WarningH335: May cause respiratory irritation

This table summarizes data from multiple sources.[2][3]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE): Proper PPE is non-negotiable when handling this compound in any form, including as a waste product.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH-approved respirator.

Spill Management: In the event of a spill, evacuate the immediate area and remove all ignition sources. Absorb the spilled material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a designated, labeled hazardous waste container.[5] Do not allow the chemical to enter drains or waterways.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix this compound waste with incompatible materials. Aldehydes can be incompatible with various substances, including strong oxidizing agents, acids, and bases, which can lead to vigorous reactions.[6]

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable container for the collection of solid this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][7] The label should also include the associated hazard pictograms.

  • Solid Waste:

    • Unused or Expired Chemical: If the original container is to be disposed of, ensure the cap is securely fastened.

    • Contaminated Materials: Any materials contaminated with this chemical, such as weighing boats, filter paper, and disposable PPE (gloves, etc.), must be collected as solid hazardous waste.[4]

  • Liquid Waste:

    • Solutions: If this compound is in a solvent, collect it in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless you have confirmed their compatibility.[4] The approximate concentration of the compound should be indicated on the label.[4]

    • Rinsate: The first rinse of any container that held this compound must be collected as hazardous waste.[8] For acutely toxic chemicals, the first three rinses must be collected.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[9][10] This area should be well-ventilated and away from incompatible chemicals.[4]

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

DisposalWorkflow cluster_prep Pre-Disposal Actions cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: Irritant, Harmful, Sensitizer A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Is the waste solid or liquid? C->D E Solid Waste: (Unused chemical, contaminated labware) D->E Solid F Liquid Waste: (Solutions, rinsate) D->F Liquid G Place in Labeled Solid Hazardous Waste Container E->G H Place in Labeled Liquid Hazardous Waste Container F->H I Segregate from Incompatible Materials G->I H->I J Store in Designated Satellite Accumulation Area I->J K Arrange for Pickup by Certified Hazardous Waste Disposal Service J->K L DO NOT Dispose in Regular Trash or Sewer J->L

Caption: Disposal workflow for this compound.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted through a licensed and certified hazardous waste disposal service.[4] It is imperative that this chemical is not disposed of in the regular trash or poured down the drain.[8][11]

Key Steps for Final Disposal:

  • Container Integrity: Ensure the waste container is in good condition, with a securely fastened lid, and the exterior is clean and free of contamination.[12]

  • Documentation: Complete any necessary hazardous waste manifests or pickup request forms required by your institution's Environmental Health and Safety (EHS) office or the contracted waste disposal company.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[8]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.